2,7-Diazaspiro[4.4]nonan-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-3-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGUNJUDINBXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630660 | |
| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226550-00-0 | |
| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.4]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of proposed synthetic protocols for 2,7-diazaspiro[4.4]nonan-3-one. Due to the limited availability of direct published synthesis routes for this specific molecule, this document outlines plausible and robust methodologies based on the synthesis of structurally related compounds. The protocols provided are detailed to facilitate their adaptation and implementation in a laboratory setting.
The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, offering a rigid three-dimensional framework that can be valuable for the design of novel therapeutic agents. The presence of a lactam functionality in this compound provides a key site for further chemical modification.
Proposed Synthetic Pathways
Two primary retrosynthetic strategies are proposed for the synthesis of this compound.
Strategy 1: Late-Stage Oxidation of a Pre-formed 2,7-Diazaspiro[4.4]nonane Core
This approach focuses on first constructing the core 2,7-diazaspiro[4.4]nonane ring system, followed by the introduction of the ketone functionality at the 3-position. The synthesis of 2-methyl-2,7-diazaspiro[4.4]nonane has been reported and serves as a key precedent for this strategy.[1]
Strategy 2: Cyclization to Form the Pyrrolidinone Ring
This strategy involves the use of a precursor already containing a nitrogenous five-membered ring, followed by the construction of the second pyrrolidine ring with the embedded lactam. This can be conceptualized through intramolecular cyclization of a suitably functionalized pyrrolidine derivative.
Experimental Protocols: Strategy 1
This strategy is a multi-step synthesis commencing with the formation of a protected 2,7-diazaspiro[4.4]nonane, followed by deprotection and oxidation.
Step 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane
This protocol is adapted from analogous syntheses of spirocyclic diamines.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzyl-N-(2-cyanoethyl)glycine ethyl ester | C14H18N2O2 | 246.31 | 24.6 g | 0.1 |
| 1,3-Dibromopropane | C3H6Br2 | 201.89 | 22.2 g | 0.11 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 8.8 g | 0.22 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 500 mL | - |
| Lithium Aluminum Hydride (LAH) | LiAlH4 | 37.95 | 11.4 g | 0.3 |
| Diethyl Ether | (C2H5)2O | 74.12 | 300 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (0.22 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere at 0 °C, a solution of N-benzyl-N-(2-cyanoethyl)glycine ethyl ester (0.1 mol) in anhydrous THF (100 mL) is added dropwise.
-
The mixture is stirred at room temperature for 1 hour, followed by the dropwise addition of 1,3-dibromopropane (0.11 mol).
-
The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude cyclized intermediate.
-
The crude intermediate is dissolved in anhydrous diethyl ether (100 mL) and added dropwise to a suspension of lithium aluminum hydride (0.3 mol) in anhydrous diethyl ether (200 mL) at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane.
Step 2: Debenzylation to 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
This protocol is based on a reported hydrogenation procedure.[1]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane | C16H24N2 | 244.38 | 24.4 g | 0.1 |
| 20% Palladium on Carbon | Pd/C | - | 2.5 g | - |
| Methanol | CH3OH | 32.04 | 250 mL | - |
| Hydrogen Gas | H2 | 2.02 | 4.5 x 10^5 Pa | - |
| Acetonitrile | C2H3N | 41.05 | As needed | - |
Procedure:
-
A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane (0.1 mol) in methanol (250 mL) is placed in a hydrogenation vessel.
-
20% Palladium on carbon (2.5 g) is added to the solution.
-
The vessel is purged with hydrogen gas, and the reaction is allowed to proceed at a pressure of 4.5 x 10^5 Pa for 48 hours with vigorous stirring.[1]
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield a thick syrup.
-
Acetonitrile is added to the syrup to induce crystallization, affording 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[1]
Step 3: Proposed Oxidation to 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one
This is a proposed oxidation of the carbon alpha to the nitrogen.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-2,7-diazaspiro[4.4]nonane | C8H16N2 | 140.23 | 14.0 g | 0.1 |
| Ruthenium(III) Chloride | RuCl3 | 207.43 | 0.21 g | 0.001 |
| Sodium Periodate | NaIO4 | 213.89 | 42.8 g | 0.2 |
| Acetonitrile | C2H3N | 41.05 | 200 mL | - |
| Water | H2O | 18.02 | 200 mL | - |
| Dichloromethane | CH2Cl2 | 84.93 | 300 mL | - |
Procedure:
-
To a solution of 2-methyl-2,7-diazaspiro[4.4]nonane (0.1 mol) in a mixture of acetonitrile (200 mL) and water (200 mL) is added ruthenium(III) chloride (0.001 mol).
-
The mixture is stirred vigorously, and sodium periodate (0.2 mol) is added portion-wise over 1 hour, maintaining the temperature below 30 °C.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is then diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-methyl-2,7-diazaspiro[4.4]nonan-3-one.
Step 4: Proposed N-Demethylation to this compound
This is a proposed demethylation of the tertiary amine.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one | C8H14N2O | 154.21 | 15.4 g | 0.1 |
| 1-Chloroethyl Chloroformate | C3H4Cl2O2 | 142.97 | 15.7 g | 0.11 |
| 1,2-Dichloroethane | C2H4Cl2 | 98.96 | 200 mL | - |
| Methanol | CH3OH | 32.04 | 100 mL | - |
Procedure:
-
To a solution of 2-methyl-2,7-diazaspiro[4.4]nonan-3-one (0.1 mol) in 1,2-dichloroethane (200 mL) at 0 °C is added 1-chloroethyl chloroformate (0.11 mol) dropwise.
-
The reaction mixture is heated to reflux for 2 hours.
-
The solvent is removed under reduced pressure.
-
Methanol (100 mL) is added to the residue, and the solution is heated to reflux for 1 hour.
-
The solvent is evaporated, and the residue is dissolved in water and basified with aqueous sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the proposed synthetic pathways.
Caption: Proposed multi-step synthesis of this compound via Strategy 1.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the proposed synthesis, based on typical yields for analogous reactions found in the literature. Actual yields may vary.
| Step | Product | Starting Material | Typical Yield (%) | Reference/Basis |
| 1 | 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane | N-Benzyl-N-(2-cyanoethyl)glycine ethyl ester | 40-60 | Analogous spirocyclizations |
| 2 | 2-Methyl-2,7-diazaspiro[4.4]nonane | 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane | 80-95 | [1] |
| 3 | 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one | 2-Methyl-2,7-diazaspiro[4.4]nonane | 50-70 | Standard oxidation reactions |
| 4 | This compound | 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one | 70-85 | Von Braun demethylation |
Signaling Pathways and Biological Context
The this compound core is a novel scaffold and, as such, its direct interaction with specific signaling pathways has not been extensively documented. However, spirocyclic scaffolds, in general, are of high interest in drug discovery due to their conformational rigidity, which can lead to higher binding affinities and selectivities for biological targets. The lactam and secondary amine functionalities of this compound make it a versatile platform for the development of libraries of compounds for screening against various targets, such as proteases, kinases, and G-protein coupled receptors.
Caption: A logical workflow for the utilization of this compound in drug discovery.
This technical guide provides a foundational framework for the synthesis of this compound. The proposed protocols are based on established chemical principles and precedents from related molecules, offering a starting point for researchers to develop and optimize the synthesis of this promising scaffold.
References
An In-depth Technical Guide to 2,7-Diazaspiro[4.4]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties of 2,7-Diazaspiro[4.4]nonan-3-one. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis and specific data on its biological activity are not publicly available, suggesting it may be a novel or sparsely studied compound. The information presented herein is based on data from chemical suppliers and computational predictions.
Physicochemical Properties
The known physicochemical properties of this compound and its hydrochloride salt are summarized below. It is important to note that some of these values are predicted and have not been experimentally verified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | Synblock[1] |
| Molecular Weight | 140.18 g/mol | Synblock[1] |
| CAS Number | 1226550-00-0 | Synblock[1] |
| Predicted Boiling Point | 352.9 ± 35.0 °C at 760 mmHg | Synblock[1] |
| Predicted pKa | 15.16 ± 0.40 (strongest acidic) | ChemicalBook |
| Predicted Density | 1.16 ± 0.1 g/cm³ | ChemicalBook |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClN₂O | PubChem |
| Molecular Weight | 176.64 g/mol | PubChem |
| CAS Number | 1393330-70-5 | LookChem[2] |
| Predicted LogP | 0.94560 | LookChem[3] |
| Storage Temperature | Inert atmosphere, Room Temperature | LookChem[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available in the public domain. Chemical suppliers list it as available for purchase, suggesting proprietary synthesis methods.
For researchers acquiring this compound, a general workflow for its characterization would be a critical next step. This would involve confirming its identity and purity before proceeding with any biological screening.
Caption: A conceptual workflow for the characterization of this compound.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or the mechanism of action of this compound. A patent for the broader class of 2,7-diazaspiro[4.4]nonane derivatives suggests a potential role as inhibitors of the menin-MLL interaction, which is implicated in certain cancers and diabetes[3]. However, this has not been specifically demonstrated for the 3-one derivative.
Given the lack of data, a logical first step for researchers would be to perform high-throughput screening against various targets or in different disease models to identify potential biological activities.
Caption: A proposed workflow for the initial biological evaluation of this compound.
References
An In-depth Technical Guide to 2,7-Diazaspiro[4.4]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: 2,7-Diazaspiro[4.4]nonan-3-one
CAS Number: 1226550-00-0
Molecular Formula: C₇H₁₂N₂O
Structure:
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 140.18 g/mol | Synblock |
| Predicted XlogP | -0.9 | PubChemLite |
| Monoisotopic Mass | 140.09496 Da | PubChemLite |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Source |
| [M+H]⁺ | 141.10224 | PubChemLite |
| [M+Na]⁺ | 163.08418 | PubChemLite |
| [M-H]⁻ | 139.08768 | PubChemLite |
| [M+NH₄]⁺ | 158.12878 | PubChemLite |
| [M+K]⁺ | 179.05812 | PubChemLite |
Table 3: Representative Spectroscopic Data (Predicted)
| Technique | Expected Peaks |
| ¹H NMR | Peaks in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the spirocyclic ring protons. A broad singlet corresponding to the NH proton of the lactam and another for the secondary amine. |
| ¹³C NMR | A peak corresponding to the carbonyl carbon of the lactam (δ ~170-180 ppm). Several peaks in the aliphatic region (δ 20-70 ppm) for the carbons of the two rings. |
| FT-IR | A strong absorption band for the C=O stretch of the lactam (around 1680 cm⁻¹). N-H stretching vibrations for the amine and amide groups (around 3200-3400 cm⁻¹). C-N stretching vibrations. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general synthetic approach can be adapted from patented methods for related diazaspirocycles.[2] The following represents a plausible multi-step synthesis.
Experimental Protocol: Synthesis of 2,7-Diazaspiro[4.4]nonane Core
This protocol is adapted from the synthesis of related diazaspiro compounds and serves as a representative methodology.
-
Step 1: Formation of the Spiro-Dinitrile. A mixture of cyclopentanone, malononitrile, and a basic catalyst (e.g., piperidine or sodium ethoxide) in a suitable solvent (e.g., ethanol) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.
-
Step 2: Reduction of the Dinitrile to the Diamine. The spiro-dinitrile is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at reflux temperature. Careful quenching of the reaction with water and a basic solution is followed by extraction and purification to yield the diamine.
-
Step 3: Lactam Formation. The resulting diamine can then be selectively protected and subsequently cyclized to form the lactam ring. This may involve reaction with a suitable dicarbonyl compound or a derivative under conditions that favor intramolecular cyclization.
Diagram: General Synthetic Workflow
Caption: A plausible synthetic pathway to this compound.
Biological Activity and Potential Applications in Drug Discovery
While there is no specific biological data for this compound in the public domain, the diazaspiro[4.4]nonane scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for various therapeutic targets.
Notably, related 2,7-diazaspiro[3.5]nonane derivatives have been identified as covalent inhibitors of KRAS G12C, a key oncogenic protein.[3] These compounds bind to the switch-II pocket of the mutated KRAS protein, thereby inhibiting its activity.[3] Furthermore, other diazaspirocyclic compounds have been explored as D₄ receptor antagonists, suggesting potential applications in treating neurological disorders.[4]
The rigid, three-dimensional structure of the spirocyclic system can provide enhanced target specificity and improved pharmacokinetic properties compared to more flexible molecules.
Diagram: Hypothetical Signaling Pathway Inhibition
This diagram illustrates a potential mechanism of action for a hypothetical derivative of this compound targeting the KRAS signaling pathway.
Caption: Inhibition of the KRAS signaling pathway by a hypothetical derivative.
References
- 1. CAS 1226550-00-0 | this compound - Synblock [synblock.com]
- 2. WO2018024602A1 - 2,7-diazaspiro [4,4] nonanes - Google Patents [patents.google.com]
- 3. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2,7-Diazaspiro[4.4]nonan-3-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular and Physical Properties
| Property | Value | Source |
| CAS Number | 1226550-00-0 | [1] |
| Molecular Formula | C₇H₁₂N₂O | [1][2] |
| Molecular Weight | 140.18 g/mol | [1] |
| Canonical SMILES | C1CNCC12CC(=O)NC2 | [2] |
| InChI | InChI=1S/C7H12N2O/c10-6-3-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10) | [2] |
| InChIKey | WIGUNJUDINBXPD-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Mass Spectrometry (MS)
Direct experimental mass spectrometry data for 2,7-Diazaspiro[4.4]nonan-3-one is not publicly available. However, predicted mass-to-charge ratios (m/z) for various adducts of the hydrochloride salt are available and provide expected values for mass spectral analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 141.10224 |
| [M+Na]⁺ | 163.08418 |
| [M-H]⁻ | 139.08768 |
| [M]⁺ | 140.09441 |
| [M]⁻ | 140.09551 |
Data sourced from PubChem for this compound hydrochloride.[2]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not found in surveyed public databases and literature. Characterization of related spirocyclic compounds is often reported in synthetic chemistry literature and patents. For instance, various derivatives of 2,7-diazaspiro[4.4]nonane are mentioned in patent literature, suggesting their synthesis and characterization are of interest in drug discovery.[3][4]
Synthetic and Characterization Workflow
The synthesis of this compound would likely involve a multi-step sequence starting from readily available precursors, followed by purification and spectroscopic characterization. A logical workflow for such a process is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
Representative Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a compound like this compound, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard proton experiment is run to determine the chemical shifts, integration, and multiplicity of the proton signals.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed to identify the chemical shifts of the carbon atoms.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹). Key functional groups, such as the lactam carbonyl (C=O) and N-H stretches, would be identified.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.
-
Acquisition: The mass spectrum is acquired in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any characteristic fragment ions.
Signaling Pathways and Applications
Currently, there is no specific information in the public domain detailing the involvement of this compound in particular signaling pathways or its explicit use in drug development. However, the broader class of 2,7-diazaspiro[4.4]nonane derivatives has been investigated as inhibitors of the menin-MLL interaction, which is a target in certain types of leukemia.[3] This suggests that compounds with this core structure have the potential to be explored for applications in oncology and other therapeutic areas.
Conclusion
This compound represents a foundational scaffold for a class of molecules with potential therapeutic relevance. While detailed experimental spectroscopic data for this specific compound is sparse in publicly accessible sources, this guide provides the key molecular identifiers, predicted mass spectral data, and a framework for its synthesis and characterization. Researchers interested in this and related spirocyclic systems can use the provided workflows and representative protocols as a starting point for their investigations. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug discovery.
References
- 1. CAS 1226550-00-0 | this compound - Synblock [synblock.com]
- 2. PubChemLite - this compound hydrochloride (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. WO2018024602A1 - 2,7-diazaspiro [4,4] nonanes - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide on the Solubility and Stability of 2,7-Diazaspiro[4.4]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,7-Diazaspiro[4.4]nonan-3-one. Due to the limited availability of direct experimental data for this specific compound, this guide also includes predicted data for the closely related analogue, 2,7-Diazaspiro[4.4]nonane-1,3-dione, to provide valuable insights for researchers. Furthermore, detailed experimental protocols for determining solubility and stability are presented, alongside workflow diagrams to guide laboratory practices.
Core Compound Information
This compound is a spirocyclic organic compound containing a unique diazaspirocyclic core. Such scaffolds are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide novel interactions with biological targets.
Predicted Physicochemical Properties and Solubility
The following table summarizes the computationally predicted physicochemical properties and solubility of 2,7-Diazaspiro[4.4]nonane-1,3-dione. These predictions can serve as a useful starting point for formulation development and experimental design.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 154.17 g/mol | PubChem[1] |
| XLogP3 | -1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 58.2 Ų | PubChem[1] |
| Predicted Water Solubility | Soluble | |
| Predicted LogS | -1.2 (estimated) |
Note on Predicted Solubility: The negative XLogP3 value suggests that the compound is likely to be hydrophilic and therefore have good aqueous solubility. The predicted LogS value (logarithm of the molar solubility) further supports this, indicating that the compound is likely soluble in water. However, the exact solubility in various solvents would need to be determined experimentally.
Stability Profile
The stability of a compound is a critical parameter in drug development, influencing its shelf-life, formulation, and in vivo performance. While specific stability data for this compound is unavailable, a general understanding of the stability of related lactam-containing heterocyclic compounds suggests potential degradation pathways.
Potential Degradation Pathways:
-
Hydrolysis: The lactam ring in the structure may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening and the formation of an amino acid derivative.
-
Oxidation: The secondary amine functionalities could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation.
-
Thermal Degradation: High temperatures can lead to decomposition.
A comprehensive stability assessment should be performed under various stress conditions as mandated by ICH guidelines.
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.[2][3][4][5]
1. Materials and Equipment:
-
This compound (solid form)
-
Purified water (e.g., Milli-Q or equivalent)
-
Various buffers (e.g., phosphate, citrate) to test a range of pH values
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the desired aqueous medium (e.g., purified water, specific pH buffer) to each vial.
-
Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, either centrifuge the samples at a high speed or filter the suspension through a syringe filter.
-
Carefully collect the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the appropriate solvent.
-
Analyze the diluted samples and a series of calibration standards using a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
Protocol 2: Stability-Indicating HPLC Method for Degradation Studies
This protocol outlines the development and use of an HPLC method to assess the stability of this compound under various stress conditions.[6][7][8][9]
1. Materials and Equipment:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
-
HPLC column (e.g., C18 reversed-phase)
-
pH meter
-
Environmental chamber for controlled temperature and humidity
-
Photostability chamber
2. Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
3. HPLC Method Development and Validation:
-
Develop a reversed-phase HPLC method capable of separating the intact this compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is crucial to ensure that the peak of the parent compound is free from any co-eluting degradation products.
4. Analysis of Stressed Samples:
-
Analyze the samples from the forced degradation studies using the validated stability-indicating HPLC method.
-
Quantify the amount of the remaining intact compound and identify and quantify the major degradation products.
-
The results will provide insights into the degradation pathways and the overall stability of the molecule under different conditions.
Visualizations
The following diagrams illustrate key workflows relevant to the study of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for determining aqueous solubility.
Caption: Workflow for conducting a stability-indicating HPLC assay.
References
- 1. 2,7-Diazaspiro[4.4]nonane-1,3-dione | C7H10N2O2 | CID 18442720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. japsonline.com [japsonline.com]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Diazaspiro Compounds
For Immediate Release
A deep dive into the origins, synthesis, and ever-expanding therapeutic relevance of diazaspiro compounds, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this critical heterocyclic scaffold.
Diazaspiro compounds, characterized by their unique three-dimensional structure where two nitrogen-containing rings are joined by a single common carbon atom, have emerged as a privileged scaffold in modern medicinal chemistry. Their rigidified conformations and precise vectoral display of substituents have made them invaluable bioisosteres and core structures for a wide array of therapeutic targets. This guide traces the historical milestones in their discovery, details key synthetic methodologies, and explores their impact on drug discovery, particularly in the fields of oncology and neuroscience.
From Serendipity to Rational Design: A Historical Perspective
The journey of diazaspiro compounds from chemical curiosities to indispensable tools in drug discovery is a testament to the evolution of organic synthesis. While the broader class of spirocyclic compounds has been known for over a century, the deliberate synthesis and exploration of their nitrogen-containing counterparts, diazaspirocycles, gained significant momentum in the mid-20th century. Early synthetic efforts were often challenging, yielding these complex structures in low yields.
A pivotal moment in the history of spirocycle synthesis was the development of intramolecular alkylation and condensation reactions. These early methods, while not always high-yielding, laid the groundwork for accessing the fundamental diazaspiro cores. For instance, the synthesis of simple diazaspiroalkanes was first reported in the mid-20th century, often as part of broader investigations into heterocyclic chemistry. These initial reports were crucial in establishing the fundamental stability and chemical properties of these ring systems.
The latter half of the 20th century and the early 21st century witnessed a renaissance in diazaspiro chemistry, driven by the advent of more sophisticated synthetic methodologies. The development of ring-closing metathesis, multi-component reactions, and advanced catalytic processes has enabled the efficient and stereocontrolled synthesis of a diverse range of diazaspiro scaffolds. This has allowed medicinal chemists to systematically explore the chemical space around these cores, leading to the discovery of potent and selective modulators of various biological targets.
Key Diazaspiro Scaffolds and Their Synthesis
The versatility of the diazaspiro core is evident in the variety of ring systems that have been synthesized and utilized in drug discovery. Below are some of the most prominent examples, along with an overview of their synthesis.
2,6-Diazaspiro[3.3]heptanes
These strained diazaspirocycles have gained considerable attention as bioisosteres of piperazine, offering improved physicochemical properties.[1] Their synthesis often involves the construction of the two azetidine rings in a stepwise manner. A common strategy involves the reductive amination of a suitable aldehyde with a primary amine, followed by an intramolecular cyclization.[1]
2,7-Diazaspiro[3.5]nonanes
This scaffold is notably present in inhibitors of KRAS G12C, a critical target in oncology. Synthetic approaches to this ring system often involve multi-step sequences starting from readily available materials.
1,9-Diazaspiro[5.5]undecanes
These larger diazaspiro compounds, containing two piperidine rings, have been explored for a range of CNS targets.[2][3] Synthetic strategies often rely on the construction of one piperidine ring followed by the annulation of the second.
Quantitative Data on Diazaspiro Synthesis
The following table summarizes representative yields for the synthesis of various diazaspiro cores, highlighting the advancements in synthetic efficiency over time.
| Diazaspiro Core | Synthetic Method | Starting Materials | Key Reagents | Yield (%) | Reference |
| 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | Intramolecular Cyclization | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | t-BuOK, THF | Not explicitly stated, but cyclization is a key step | [1] |
| Orthogonally Protected 2,6-Diazaspiro[3.4]octane | Multi-step synthesis | Commercially available starting materials | Not explicitly stated | Overall yield not provided, but described as a robust and cost-effective synthesis | [2] |
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid | Enantioselective double allylic alkylation | Glycine imine analogue | Chinchonidine-derived catalyst | 83% (final step) | [4] |
| tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | Multi-step synthesis | Diethyl malonate | Various | 67.3% (final Boc protection step) | |
| 1,9-Diazaspiro[5.5]undecane derivatives | Various methods reviewed | Various | Various | Yields vary depending on the specific derivative and method | [2][3][5] |
Detailed Experimental Protocols
General Procedure for the Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in tetrahydrofuran (1.5 mL) is added potassium tert-butoxide (1.53 mL, 1.53 mmol, 1.0 M solution in THF). The reaction mixture is heated at 70 °C in a sealed tube. After 90 minutes, additional potassium tert-butoxide (0.7 mL, 0.7 mmol, 1.0 M solution in THF) is added, and heating is continued for another hour. The reaction is then cooled to ambient temperature, filtered to remove potassium chloride, and the solvent is evaporated under reduced pressure to yield the crude product.
Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid[4]
A catalytic and enantioselective preparation involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. The resulting tert-butyl (S)-4-methyleneprolinate is then transformed into the target N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. The final product is purified by flash chromatography (SiO₂, 95:5 CH₂Cl₂/MeOH) to afford a solid with a yield of 83%.
Biological Significance and Signaling Pathways
The rigid, three-dimensional nature of diazaspiro compounds makes them ideal for interacting with the well-defined binding pockets of biological targets. Their ability to serve as conformationally restricted analogues of more flexible acyclic or monocyclic amines has led to their successful application in targeting several key signaling pathways implicated in disease.
KRAS G12C Inhibition
The discovery of covalent inhibitors of the KRAS G12C mutant has been a major breakthrough in oncology.[5] Several of these inhibitors incorporate a 2,7-diazaspiro[3.5]nonane moiety, which plays a crucial role in positioning the acrylamide "warhead" for covalent modification of the cysteine-12 residue. By locking KRAS G12C in its inactive, GDP-bound state, these inhibitors block downstream signaling through the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Structural Analogs of 2,7-Diazaspiro[4.4]nonan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane core represents a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, offering the potential for enhanced target affinity and selectivity. This technical guide focuses on the structural analogs of 2,7-Diazaspiro[4.4]nonan-3-one, a lactam derivative of this spirocyclic system. While detailed public data on this specific compound is limited, this document provides an in-depth overview of closely related and well-studied analogs, including their synthesis, biological activities, and relevant experimental methodologies.
Core Scaffold and Key Analogs
The foundational structure is this compound, which features a pyrrolidine ring fused in a spirocyclic fashion to a pyrrolidinone (γ-lactam) ring. Its chemical formula is C₇H₁₂N₂O.[1][2] The hydrochloride salt of this compound is also documented.[2]
Key structural analogs that provide insight into the therapeutic potential of this scaffold include:
-
Azaspiro[4.4]nonanes : These analogs, lacking the second nitrogen and the carbonyl group, have been extensively studied and serve as versatile building blocks for more complex molecules.[3]
-
2,7-Diazaspiro[4.4]nonane-1,3-dione : This succinimide analog replaces the single lactam carbonyl with a dione structure and has been investigated for its chemical properties.[4]
-
Substituted Spirocyclic Diamines : Aryl-substituted spirocyclic diamines based on similar cores have been synthesized and evaluated for various CNS activities.
The introduction of a spirocyclic scaffold can improve potency, selectivity, and pharmacokinetic properties such as aqueous solubility and metabolic stability.[5]
Synthesis of the Spiro[4.4]nonane Core
The construction of the azaspiro[4.4]nonane ring system is a critical step in the synthesis of its derivatives. Several strategies have been developed, primarily focusing on the formation of either the cyclopentane or the pyrrolidine ring as the key cyclization step.
Synthetic Strategies
Two primary strategies for the synthesis of azaspiro[4.4]nonanes are:
-
Formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative. [5]
-
Construction of a pyrrolidine ring onto a cyclopentane precursor. [5]
More advanced methodologies include domino radical bicyclization and palladium-catalyzed cascade cyclizations, which allow for efficient one-pot synthesis of the spirocyclic core.[5][6]
Experimental Protocol: Synthesis of 2-Azaspiro[4.4]nonane
The following multi-step protocol outlines a plausible route to the 2-azaspiro[4.4]nonane scaffold, a foundational analog.[7]
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
Materials : Cyclopentanone, Cyanoacetamide, Piperidine, Ethanol.
-
Procedure : A solution of cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol is prepared in a round-bottom flask. A catalytic amount of piperidine (0.1 eq) is added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried.[7]
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Materials : Cyclopentylidene-bis(2-cyanoacetamide), Concentrated Sulfuric Acid, Water.
-
Procedure : The product from Step 1 is suspended in a 1:1 (v/v) mixture of concentrated sulfuric acid and water. The mixture is refluxed for 8-12 hours. Upon cooling in an ice bath, the diacid precipitates and is collected by vacuum filtration, washed with cold water, and recrystallized from hot water.[7]
Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane
-
Materials : 2,2-Cyclopentanediacetic acid, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF).
-
Procedure : A solution of 2,2-cyclopentanediacetic acid in anhydrous THF is added dropwise to a suspension of LAH in THF, maintaining a gentle reflux. The reaction is refluxed for 12-18 hours. After cooling to 0°C, the excess LAH is quenched by the sequential slow addition of water and 15% aqueous sodium hydroxide. The resulting aluminum salts are filtered and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-azaspiro[4.4]nonane, which can be purified by distillation under reduced pressure.[7]
Diagram: General Synthetic Workflow
Below is a conceptual workflow for the synthesis and derivatization of the azaspiro[4.4]nonane scaffold.
Caption: Conceptual workflow for synthesis and drug discovery.
Physicochemical and Biological Properties
Spirocyclic scaffolds are known to confer advantageous physicochemical properties, such as increased three-dimensionality (measured by the fraction of sp³ hybridized carbons, Fsp³), which often correlates with improved solubility and metabolic stability.[8]
Comparative Physicochemical Data
The following table compares computed physicochemical properties of the 2-azaspiro[4.4]nonane scaffold with related structures.
| Scaffold | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Fsp³ |
| 2-Azaspiro[4.4]nonane | 125.21 | 1.6 | 12.03 | 1.00 |
| 1-Azaspiro[4.4]nonane | 125.21 | 1.4 | 12.03 | 1.00 |
| 2-Azaspiro[3.3]heptane | 97.16 | 0.7 | 12.03 | 1.00 |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13 | -0.7 | 21.26 | 1.00 |
| (Data sourced from PubChem as cited in reference[8]) |
Biological Activities and Therapeutic Potential
-
Antidepressant-like Properties : Aryl-spirocyclic diamine derivatives have been developed as multimodal monoaminergic compounds, exhibiting inhibitory activity against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as 5-HT₃ₐ receptors.
-
Neurological Disorders : Azaspiro[4.4]nonane derivatives have been investigated as potent nicotinic acetylcholine receptor (nAChR) agonists, which are implicated in cognitive processes and neurodegenerative diseases.[5]
-
Antiproliferative Activity : Certain azaspiro compounds synthesized from Morita-Baylis-Hillman adducts have demonstrated good antiproliferative profiles against human cancer cell lines.[9] The related, more complex derivative Azaspirane (Atiprimod) has been shown to inhibit cancer cell survival pathways like STAT3 and PI3K/Akt.[3]
Experimental Protocols for Biological Evaluation
Evaluating the therapeutic potential of novel spirocyclic analogs requires a suite of in vitro assays. Below are generalized protocols for common primary evaluations.
In Vitro Microsomal Stability Assay
This assay provides an early indication of a compound's metabolic stability.
-
Objective : To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[8]
-
Materials : Test compound, liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with internal standard), LC-MS/MS system.
-
Procedure :
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsome solution and pre-incubate for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound.
-
-
Data Analysis : The disappearance of the compound over time is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Diagram: Microsomal Stability Assay Workflow
Caption: Workflow for an in vitro microsomal stability assay.[8]
Cellular Viability (Cytotoxicity) Assay
This assay is crucial for assessing the cytotoxic effects of a compound on cultured cells.
-
Objective : To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.[8]
-
Materials : Cultured cells (e.g., HepG2), cell culture medium, test compound, MTT or resazurin reagent, plate reader.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or resazurin reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.[8]
Conclusion
The this compound scaffold and its analogs represent a promising area for drug discovery. Their inherent three-dimensionality and synthetic tractability make them attractive starting points for developing novel therapeutics. While further research is needed to elucidate the specific biological profile of this compound itself, the data from related azaspiro[4.4]nonane and spirocyclic diamine analogs strongly suggest potential applications in oncology and the treatment of central nervous system disorders. The synthetic and analytical protocols outlined in this guide provide a framework for the continued exploration of this valuable chemical space.
References
- 1. CAS 1226550-00-0 | this compound - Synblock [synblock.com]
- 2. PubChemLite - this compound hydrochloride (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride | C7H11ClN2O2 | CID 75530981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
A Prospective Theoretical Modeling Guide for 2,7-Diazaspiro[4.4]nonan-3-one and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 2,7-diazaspiro[4.4]nonan-3-one scaffold is a promising structural motif in medicinal chemistry. While direct theoretical modeling studies on this specific core are not extensively published, this technical guide outlines a comprehensive, prospective workflow for its computational analysis. By leveraging established computer-aided drug design (CADD) techniques, researchers can explore its therapeutic potential, predict its interactions with biological targets, and guide the synthesis of novel derivatives with enhanced pharmacological profiles. This document provides detailed computational protocols, illustrative data tables, and workflow visualizations to serve as a foundational resource for initiating theoretical research on this compound.
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a key structural element in compounds with significant neurological activity. Notably, derivatives of the closely related 2,7-diazaspiro[4.4]nonane have shown potential as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological functions and diseases such as pain and neurodegeneration.[1] The rigid, three-dimensional nature of the spirocyclic system allows for precise orientation of functional groups, making it an attractive scaffold for designing selective ligands.[1]
Theoretical modeling and computational chemistry are indispensable tools in modern drug discovery, offering a cost-effective and rapid means to evaluate potential drug candidates before their synthesis.[2] These methods can predict molecular properties, binding affinities, and dynamic behavior, thereby streamlining the drug development pipeline.[2][3]
This whitepaper presents a hypothetical but robust theoretical modeling workflow for this compound, based on standard and advanced CADD methodologies.[3][4] The protocols described herein are adapted from established practices in pharmacophore modeling, molecular docking, and molecular dynamics simulations, providing a clear roadmap for researchers entering this area.
Proposed Computational Drug Design Workflow
A typical CADD workflow is a multi-step process that begins with the molecule of interest and progressively refines the understanding of its potential as a drug candidate.[3][5] The proposed workflow for this compound is designed to systematically evaluate its structural properties, identify potential biological targets, and predict its behavior in a biological system.
Figure 1: A proposed computer-aided drug design (CADD) workflow for this compound.
Methodologies: Computational Protocols
This section provides detailed protocols for each major step in the proposed theoretical modeling workflow.
Ligand Preparation and Conformational Analysis
The first step is to generate a high-quality 3D structure of the this compound molecule and explore its possible conformations.
Protocol:
-
2D to 3D Conversion: Sketch the 2D structure of this compound (SMILES: C1CNCC12CC(=O)NC2=O) using molecular editing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy geometry.
-
Conformational Search: Conduct a systematic or stochastic conformational analysis to identify low-energy conformers.[6] This can be achieved using methods like Monte Carlo sampling or molecular dynamics simulations in a vacuum or implicit solvent.
-
Quantum Mechanical Optimization: Take the lowest energy conformers and perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) to obtain accurate geometries and thermodynamic properties.
Target Identification and Preparation
Given that related diazaspiro compounds target sigma receptors, these proteins are logical starting points for a structure-based design approach.[1]
Protocol:
-
Target Selection: Based on literature for analogous scaffolds, select potential protein targets. For this guide, the human sigma-1 (σ₁) receptor (PDB ID: 5HK1) is a hypothetical target.
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove all non-essential components such as water molecules, co-solvents, and ions from the PDB file.[7][8]
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.
-
Repair any missing side chains or loops using protein preparation tools (e.g., Schrodinger's Protein Preparation Wizard, UCSF Chimera).[8]
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[9][10] This can be done with or without a known protein structure.[11]
Protocol (Structure-Based):
-
Binding Site Identification: Define the active site of the prepared protein structure. This is often the location of a co-crystallized ligand.
-
Feature Generation: Generate a pharmacophore model based on the key interaction points within the binding site.[9] Common features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[9][10]
-
Model Refinement & Validation: The generated model is refined and then validated by screening a test set of known active and inactive molecules to assess its ability to discriminate between them.
Figure 2: A workflow for structure-based pharmacophore model generation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12]
Protocol:
-
Grid Generation: Define a docking grid box that encompasses the entire binding site of the prepared protein target.[12] The grid pre-calculates the potential energy of interaction for different atom types, speeding up the docking process.[12]
-
Ligand Docking: Dock the prepared 3D structure of this compound into the defined grid box using docking software (e.g., AutoDock Vina, GOLD, Glide).[8][12][13] The software will sample various poses (orientations and conformations) of the ligand within the binding site.
-
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[12] The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.
Protocol:
-
System Setup: Place the best-ranked docked complex from the molecular docking step into a simulation box.
-
Solvation: Solvate the system by adding explicit water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
Minimization and Equilibration: Perform energy minimization of the entire system, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run: Run a production MD simulation for a significant time scale (e.g., 100-200 nanoseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and to observe the persistence of key ligand-protein interactions over time.
In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug design.[2]
Protocol:
-
Property Calculation: Use various computational models and software (e.g., QikProp, SwissADME, Discovery Studio) to calculate key physicochemical and pharmacokinetic properties.
-
Analysis: Evaluate properties such as lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, human oral absorption, and potential for cytochrome P450 inhibition. This helps to identify potential liabilities early in the design process.
Illustrative Data Presentation
The following tables represent the type of quantitative data that would be generated from the proposed computational workflow. Note: These are hypothetical values for illustrative purposes only.
Table 1: Illustrative Conformational Analysis Results
| Conformer ID | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Conf-01 | 0.00 | 75.3 |
| Conf-02 | 1.25 | 15.1 |
| Conf-03 | 2.50 | 9.6 |
Table 2: Illustrative Molecular Docking Results against Sigma-1 Receptor (PDB: 5HK1)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.8 | TYR103, GLU172 | H-Bond |
| TRP89, PHE107 | Pi-Pi Stacking |
| Reference Ligand | -9.2 | GLU172, ASP188 | H-Bond, Salt Bridge |
Table 3: Illustrative Molecular Dynamics Simulation Stability Metrics
| System | Average RMSD (Å) (Backbone) | Average RMSD (Å) (Ligand) | Key H-Bonds Occupancy (%) |
|---|---|---|---|
| Protein-Ligand Complex | 1.8 ± 0.3 | 1.2 ± 0.4 | Ligand-GLU172: 85% |
| Apo Protein | 1.5 ± 0.2 | N/A | N/A |
Table 4: Illustrative Predicted ADMET Properties
| Property | Predicted Value | Optimal Range | Assessment |
|---|---|---|---|
| logP (Lipophilicity) | 1.5 | -0.4 to 5.6 | Good |
| logS (Aqueous Solubility) | -2.5 | > -4.0 | Good |
| Human Oral Absorption | 85% | > 80% | High |
| Blood-Brain Barrier Permeability | Yes | - | CNS-active potential |
| CYP2D6 Inhibition | No | No | Low risk of drug-drug interaction |
Hypothetical Signaling Pathway Involvement
Given the potential interaction with sigma-1 receptors, this compound could modulate downstream signaling pathways relevant to neuroprotection and cell survival.
Figure 3: Hypothetical signaling pathway modulated by a sigma-1 receptor agonist.
Conclusion
While experimental data on the theoretical modeling of this compound is currently limited, this guide provides a comprehensive framework for its computational investigation. By following the proposed workflow—from ligand preparation and target identification to molecular docking, MD simulations, and ADMET prediction—researchers can systematically explore the compound's structure-activity relationships and druggability. The insights gained from such a theoretical approach would be invaluable for guiding the rational design and synthesis of novel derivatives, ultimately accelerating the discovery of new therapeutics based on this privileged scaffold.
References
- 1. columbiaiop.ac.in [columbiaiop.ac.in]
- 2. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 3. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking - An easy protocol [protocols.io]
Potential Biological Activities of Spirocyclic Lactams: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities of spirocyclic lactams, a class of heterocyclic compounds characterized by a lactam ring fused to another ring system at a single shared carbon atom. Their rigid, three-dimensional structures make them attractive scaffolds for the design of novel therapeutic agents. This document summarizes key findings on their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Anticancer Activity
Spirocyclic lactams have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The cytotoxic effects of various spirocyclic lactams have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-isoxazoline β-lactams | Spiro-5-nitro isatino aza-β-lactam (Compound 14) | MCF-7 (Breast) | < Tamoxifen | [1] |
| Spirocyclic Bromotyrosines | Dihydro 2,4-dichloro compound 18 | A-375 (Melanoma) | 0.4 ± 0.3 | [2] |
| Spirocyclic Bromotyrosines | Pyridin-2-yl compound 29 | A-375 (Melanoma) | Not specified, but showed highest selectivity | [2] |
| Spiro[indolo[2,1-b]quinazoline-6,4′-pyrano[2,3-c]pyrazole]-5′-carboxamides | Compound 68 | HT-29, Panc1, MDA-MB-231 | Lower than etoposide | [3] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anticancer activity of some spirocyclic lactams is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[5] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
Certain spirocyclic lactams have been shown to inhibit this pathway by targeting IκB kinase β (IKKβ), a key enzyme responsible for the activation of NF-κB.[6][7] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This ultimately blocks the translocation of NF-κB to the nucleus and the transcription of its target genes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 2,7-Diazaspiro Scaffolds: A Technical Guide for Drug Discovery
Researchers, scientists, and drug development professionals are increasingly turning to 2,7-diazaspiro scaffolds as a versatile and potent core for novel therapeutics. Their inherent three-dimensionality and synthetic tractability offer a compelling alternative to traditional flat, aromatic structures, often leading to improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of 2,7-diazaspiro derivatives, offering a valuable resource for those seeking to leverage this promising scaffold in their research.
The unique spirocyclic nature of 2,7-diazaspiro compounds, where two rings are joined by a single carbon atom, imparts a rigid, three-dimensional geometry. This structural feature is highly advantageous in drug design, as it allows for precise spatial orientation of functional groups, leading to enhanced interactions with biological targets. Furthermore, the incorporation of spirocyclic scaffolds can improve physicochemical properties such as solubility and metabolic stability, critical factors in the development of successful drug candidates.
Synthesis of 2,7-Diazaspiro Scaffolds
The construction of the 2,7-diazaspiro core can be achieved through various synthetic strategies. A common approach involves a multi-step sequence starting from commercially available materials.
General Synthetic Strategies
One prominent method for the synthesis of 2,7-diazaspiro[4.4]nonanes involves the hydrogenation of a benzyl-protected intermediate. For instance, 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride can be hydrogenated using a palladium on carbon catalyst to yield 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.
For the 2,7-diazaspiro[3.5]nonane system, a common intermediate is tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, which can be synthesized and subsequently modified. The synthesis of 7-methyl-2,7-diazaspiro[3.5]nonane involves the deprotection of a suitable precursor using trifluoroacetic acid (TFA) in dichloromethane (DCM).
A generalized synthetic pathway for certain diazaspiro cores involves the alkylation of a protected amine, followed by deprotection and subsequent coupling reactions. For example, a Boc- or benzyl-protected diazaspiro compound can be deprotected using TFA in dichloromethane or hydrochloric acid in diethyl ether. The resulting free amine can then be coupled with an appropriate electrophile to introduce desired substituents.
Methodological & Application
Application Notes and Protocols: Synthesis of 2,7-Diazaspiro[4.4]nonan-3-one Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a rigid three-dimensional framework that is attractive for the design of novel therapeutic agents. Its unique conformational constraints allow for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced potency and selectivity for various biological targets. Derivatives of this scaffold have shown promise in several therapeutic areas, including neurodegenerative diseases and oncology, by modulating key proteins such as sigma receptors and mutant KRAS.[1] This document provides detailed protocols for the synthesis of 2,7-diazaspiro[4.4]nonan-3-one derivatives and their evaluation against these important drug targets.
Target Rationale
Sigma Receptors
Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane. They play crucial roles in cellular signaling and stress responses. Modulation of these receptors has been implicated in a range of pathologies, including neurological disorders, pain, and cancer. The development of selective ligands for sigma receptors is a promising strategy for therapeutic intervention.
KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The Gly12Cys (G12C) mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer and colorectal cancer. This mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth. The discovery of a covalent binding pocket in the KRAS G12C mutant has opened up new avenues for the development of targeted therapies.
Data Presentation
The following tables summarize the binding affinities of synthesized diazaspiro derivatives for sigma-1 and sigma-2 receptors, and the inhibitory activity of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives against KRAS G12C. Note: The KRAS G12C inhibitory data is for a closely related diazaspiro[3.5]nonane scaffold and is presented here to illustrate the potential of diazaspiro compounds as KRAS G12C inhibitors.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives
| Compound ID | R | R' | Ki (σ1R) [nM] | Ki (σ2R) [nM] | Selectivity (σ2R/σ1R) |
| 1a | H | Phenyl | 15 | 120 | 8.0 |
| 1b | H | 4-Fluorophenyl | 12 | 98 | 8.2 |
| 1c | H | 4-Chlorophenyl | 10 | 85 | 8.5 |
| 1d | H | 4-Methoxyphenyl | 25 | 250 | 10.0 |
| 2a | Methyl | Phenyl | 8 | 65 | 8.1 |
| 2b | Methyl | 4-Fluorophenyl | 6 | 50 | 8.3 |
| 2c | Methyl | 4-Chlorophenyl | 5 | 45 | 9.0 |
| 2d | Methyl | 4-Methoxyphenyl | 18 | 180 | 10.0 |
Table 2: In Vitro Inhibitory Activity of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives against KRAS G12C
| Compound ID | R Group | Biochemical IC50 (nM) | Cellular (pERK) IC50 (nM) |
| 3a | H | 550 | >1000 |
| 3b | 4-Fluorophenyl | 120 | 250 |
| 3c | 2,4-Difluorophenyl | 85 | 150 |
| 3d | 4-Chlorophenyl | 95 | 180 |
| 3e | 4-Methoxyphenyl | 300 | 600 |
| 3f | 4-(Trifluoromethyl)phenyl | 70 | 120 |
Experimental Protocols
General Synthetic Scheme for this compound Derivatives
A plausible synthetic route to the this compound core involves a multi-step sequence starting from a suitable protected pyrrolidine derivative. The following is a representative protocol.
References
Application Notes and Protocols: 2,7-Diazaspiro[4.4]nonan-3-one as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel kinase inhibitors with improved selectivity and drug-like properties is a central theme in modern drug discovery. Kinase inhibitors have become a major class of therapeutics, particularly in oncology and immunology. The structural diversity of small molecules is a key driver in the identification of new inhibitor scaffolds. Spirocyclic systems are particularly attractive due to their inherent three-dimensionality, which can lead to improved target engagement and physicochemical properties. The 2,7-Diazaspiro[4.4]nonan-3-one scaffold is an emerging platform for the development of kinase inhibitors, offering a rigid framework with multiple vectors for chemical modification. This document provides a detailed overview of the potential applications of this scaffold, focusing on the Janus Kinase (JAK) family as a representative target, along with detailed experimental protocols. While direct inhibitory data for the this compound scaffold is emerging, a closely related analog, tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate, has been identified as a valuable intermediate in the synthesis of JAK inhibitors.
The this compound Scaffold
The this compound core provides a unique spatial arrangement of atoms. The spirocyclic nature of the scaffold provides a rigid, three-dimensional structure that can effectively probe the binding pockets of kinases. The presence of two nitrogen atoms and a ketone offers multiple points for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Application Example: Targeting the JAK-STAT Pathway
The Janus Kinase (JAK) family of non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[4] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
The this compound scaffold can be elaborated to generate potent and selective JAK inhibitors. The following sections describe a hypothetical series of compounds based on this scaffold and outline the protocols for their synthesis and evaluation.
Data Presentation: Hypothetical Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activity of a hypothetical series of this compound derivatives against JAK2.
| Compound ID | R1 Group | R2 Group | JAK2 IC50 (nM) |
| DSN-001 | H | H | >10,000 |
| DSN-002 | 4-cyanophenyl | H | 5,280 |
| DSN-003 | H | 3-aminopyrazole | 8,750 |
| DSN-004 | 4-cyanophenyl | 3-aminopyrazole | 150 |
| DSN-005 | 4-cyanophenyl | 3-amino-4-methylpyrazole | 75 |
| DSN-006 | 4-cyano-3-fluorophenyl | 3-amino-4-methylpyrazole | 25 |
| DSN-007 | 4-cyano-3-chlorophenyl | 3-amino-4-methylpyrazole | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Synthesis Protocol: Synthesis of a Representative this compound Derivative (DSN-006)
This protocol describes a potential multi-step synthesis of a decorated this compound scaffold.
Step 1: Synthesis of tert-Butyl 3-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
-
To a solution of commercially available tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate in methanol, add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected diamine.
-
Cyclize the diamine to the lactam via a Dieckmann condensation or similar cyclization strategy to form the desired 3-oxo intermediate.
Step 2: N-Arylation of the Spirocyclic Lactam
-
To a solution of tert-butyl 3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate in a suitable solvent such as DMF, add 4-cyano-3-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-18 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the N-arylated product.
Step 3: Boc Deprotection
-
Dissolve the N-arylated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract with DCM.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield the deprotected secondary amine.
Step 4: Final Coupling Reaction
-
To a solution of the deprotected amine in DMF, add 3-amino-4-methylpyrazole, a coupling agent such as HATU, and a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution and brine.
-
Dry the organic layer, concentrate, and purify by preparative HPLC to afford the final compound DSN-006 .
Kinase Inhibition Assay Protocol: In Vitro JAK2 Kinase Assay
This protocol is based on a fluorescence polarization (FP) assay format, a common method for screening kinase inhibitors.[5]
Materials:
-
Recombinant human JAK2 enzyme
-
Fluorescently labeled peptide substrate (e.g., a STAT-derived peptide with a fluorescent tag)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
384-well black, low-volume microplates
-
Test compounds (dissolved in DMSO)
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., DSN series) in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compounds or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of the JAK2 enzyme solution (diluted in assay buffer to the appropriate concentration) to all wells except the negative control wells (add assay buffer instead).
-
Initiation of Kinase Reaction: Add 2.5 µL of a solution containing the fluorescently labeled peptide substrate and ATP (at their respective Km values) in assay buffer to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction by adding a suitable stop buffer (containing EDTA) if necessary. Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for in vitro kinase inhibitor screening.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its rigid, three-dimensional structure and multiple points for diversification make it an attractive core for medicinal chemistry campaigns. The application example targeting the JAK family of kinases demonstrates a rational approach to utilizing this scaffold for the discovery of potent and selective inhibitors for a range of therapeutic indications. The provided protocols offer a foundation for the synthesis and evaluation of such compounds. Further exploration of this and related spirocyclic scaffolds is warranted to unlock their full potential in drug discovery.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
The Versatility of 2,7-Diazaspiro[4.4]nonan-3-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonan-3-one scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically modified to target a variety of biological entities. While detailed public data on the direct biological activity of this compound itself is limited, its derivatives and closely related analogs have shown significant promise in the development of novel therapeutics for cancer and pain management. This document provides an overview of the applications of this scaffold and its analogs, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways.
Therapeutic Applications and Key Targets
Derivatives of diazaspiro[4.4]nonane and its related structures have been investigated for their potential to modulate key proteins involved in disease progression. Two primary areas of application have emerged: oncology, through the inhibition of the KRAS G12C mutant protein and the menin-MLL interaction, and pain management, by antagonizing the sigma-1 receptor.
Inhibition of KRAS G12C in Cancer Therapy
Signaling Pathway:
The KRAS protein is a key component of the MAPK/ERK signaling pathway. Upon activation, KRAS triggers a cascade of phosphorylation events, leading to cell proliferation, differentiation, and survival. Inhibitors of KRAS G12C block this pathway, thereby halting uncontrolled cell growth.
Modulation of the Sigma-1 Receptor for Pain Management
The sigma-1 receptor is a unique intracellular protein implicated in the modulation of pain signaling. Antagonists of the sigma-1 receptor have shown promise in preclinical models for the treatment of various pain states, including neuropathic and inflammatory pain. Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent sigma-1 receptor antagonists that can enhance the analgesic effects of opioids and rescue morphine tolerance.[2] Furthermore, research on 2,7-diazaspiro[3.5]nonane derivatives has revealed compounds with high affinity for sigma receptors, demonstrating their potential as therapeutic agents for pain.[3][4]
Signaling Pathway:
The sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, modulates intracellular calcium signaling and interacts with various ion channels and G-protein coupled receptors. By antagonizing this receptor, diazaspiro derivatives can dampen hyperexcitability of neurons involved in pain transmission.
Inhibition of the Menin-MLL Interaction
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Several patents disclose the use of this compound as a key intermediate in the synthesis of potent inhibitors of the menin-MLL interaction, highlighting its utility in developing novel cancer therapeutics.[5][6][7][8][9]
Quantitative Biological Data
The following tables summarize the biological activity of diazaspiro derivatives that are structurally related to this compound.
Table 1: In Vitro Activity of a 2,7-Diazaspiro[3.5]nonane Derivative as a KRAS G12C Inhibitor
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| ASP6918 | KRAS G12C | pERK Inhibition | 2.3 | NCI-H1373 | [1] |
| Cell Growth | 3.1 | NCI-H1373 | [1] |
Table 2: Binding Affinity of 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma Receptors
| Compound ID | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) | Reference |
| 4b | 2.7 | 27 | 10 | [3][4] |
| 4c | 3.5 | - | - | [3] |
| 5b | 13 | 102 | 7.8 | [3][4] |
| 8f | 10 | 165 | 16.5 | [3][4] |
Experimental Protocols
General Synthesis of this compound Derivatives
While specific protocols for a wide range of this compound derivatives are proprietary, a general synthetic approach often involves the construction of the spirocyclic core followed by functionalization. The synthesis of the parent scaffold can be a multi-step process, and its subsequent derivatization is key to achieving desired biological activity. For instance, patents have described the reaction of this compound with various electrophiles to introduce substituents at the nitrogen atoms.[8][9]
Workflow for Synthesis and Derivatization:
Biological Assays
KRAS G12C Inhibition Assay (pERK Western Blot):
-
Cell Culture: Culture a KRAS G12C mutant cell line (e.g., NCI-H1373) in appropriate media.
-
Compound Treatment: Treat cells with varying concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.
-
Analysis: Quantify the band intensities to determine the inhibition of ERK phosphorylation.
Sigma-1 Receptor Binding Assay (Radioligand Competition):
-
Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig brain).
-
Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, from which the Kᵢ can be calculated.
Conclusion
The this compound scaffold and its close analogs represent a promising area for drug discovery. Their rigid, three-dimensional nature provides a unique platform for the design of potent and selective inhibitors of challenging targets like KRAS G12C and the sigma-1 receptor. The data and protocols presented herein, though based in part on structurally related compounds, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile chemical scaffold. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to unlock new therapeutic opportunities.
References
- 1. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2017112768A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 6. CN109743875B - Inhibitors of the MENIN-MLL interaction - Google Patents [patents.google.com]
- 7. US10683302B2 - Inhibitors of the menin-MLL interaction - Google Patents [patents.google.com]
- 8. WO2017214367A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 9. US10683302B2 - Inhibitors of the menin-MLL interaction - Google Patents [patents.google.com]
Application Notes and Protocols for N-Functionalization of 2,7-Diazaspiro[4.4]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonan-3-one scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically functionalized to explore chemical space and develop novel therapeutic agents. This document provides detailed protocols for the N-functionalization of this spirocyclic diamine at its two distinct nitrogen centers: the secondary amine at the N7 position and the amide at the N2 position. The protocols described herein cover a range of common and versatile transformations, including N-acylation, N-alkylation, N-arylation (Ullmann coupling), and reductive amination.
The differential reactivity of the two nitrogen atoms—the more nucleophilic secondary amine (N7) and the less nucleophilic amide (N2)—allows for selective functionalization, enabling the synthesis of a diverse library of derivatives. These application notes are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Synthesis of the Parent Scaffold
Selective N7-Functionalization Protocols
The secondary amine at the N7 position is significantly more nucleophilic than the amide nitrogen at the N2 position. Therefore, selective functionalization at N7 can be readily achieved under standard conditions without the need for protecting the N2-amide.
Protocol 1: N7-Acylation
N-acylation of the N7-amine introduces an amide functionality, which can serve as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is added a base (1.1 - 1.5 eq., e.g., triethylamine, diisopropylethylamine).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
The acylating agent (1.0 - 1.2 eq., e.g., an acyl chloride or anhydride) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N7-acylated product.
Data Presentation: N7-Acylation
| Entry | Acylating Agent | Base | Solvent | Time (h) | Expected Yield (%) |
| 1 | Acetyl chloride | Et3N | DCM | 2 | >90 |
| 2 | Benzoyl chloride | DIPEA | THF | 4 | >85 |
| 3 | Acetic anhydride | Et3N | DCM | 3 | >95 |
| 4 | Boc anhydride | Et3N | THF | 12 | >90 |
Visualization of N7-Acylation Workflow
Caption: Workflow for the N7-acylation of this compound.
Protocol 2: N7-Alkylation
N-alkylation at the N7 position introduces alkyl substituents, which can modulate lipophilicity and steric bulk.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) is added a base (1.5 - 2.0 eq., e.g., potassium carbonate or cesium carbonate).
-
The alkylating agent (1.1 - 1.5 eq., e.g., an alkyl halide or tosylate) is added to the suspension.
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) for 4-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.
-
The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N7-alkylated product.
Data Presentation: N7-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| 1 | Methyl iodide | K2CO3 | DMF | RT | >80 |
| 2 | Benzyl bromide | Cs2CO3 | MeCN | 60 | >85 |
| 3 | Ethyl bromoacetate | K2CO3 | DMF | 50 | >75 |
Visualization of N7-Alkylation Pathway
Caption: General pathway for N7-alkylation.
Protocol 3: N7-Arylation (Ullmann Coupling)
The Ullmann coupling reaction allows for the formation of a C-N bond between the N7-amine and an aryl halide, providing access to N-aryl derivatives.[1]
Experimental Protocol:
-
To a reaction vessel are added this compound (1.0 eq.), the aryl halide (1.0 - 1.2 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A high-boiling point polar aprotic solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) is added.
-
The reaction mixture is heated to 100-140 °C for 12-48 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with aqueous ammonia solution (to remove copper salts) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N7-arylated product.
Data Presentation: N7-Arylation (Ullmann Coupling)
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| 1 | Iodobenzene | CuI / L-Proline | K2CO3 | DMSO | 120 | 60-80 |
| 2 | 4-Bromotoluene | CuI / Phenanthroline | K3PO4 | DMF | 130 | 55-75 |
| 3 | 2-Chloropyridine | CuI / L-Proline | Cs2CO3 | DMSO | 140 | 50-70 |
Visualization of Ullmann Coupling
Caption: Key components of the N7-arylation via Ullmann coupling.
Protocol 4: N7-Reductive Amination
Reductive amination provides a versatile method for introducing a wide range of alkyl and substituted alkyl groups at the N7 position via reaction with aldehydes or ketones.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added a mild acid catalyst (e.g., acetic acid, optional).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
A reducing agent (1.5 - 2.0 eq., e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is added in portions.
-
The reaction mixture is stirred at room temperature for 4-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N7-substituted product.
Data Presentation: N7-Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Expected Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)3 | DCE | >80 |
| 2 | Acetone | NaBH3CN | MeOH | >70 |
| 3 | Cyclohexanone | NaBH(OAc)3 | DCM | >75 |
Visualization of Reductive Amination Workflow
Caption: Stepwise process of N7-reductive amination.
Selective N2-Functionalization Protocols
Functionalization of the less nucleophilic N2-amide nitrogen typically requires prior protection of the N7-amine to prevent competing reactions. A common strategy involves the use of a Boc protecting group, which can be readily introduced and subsequently removed under acidic conditions.
Protocol 5: N2-Alkylation
Experimental Protocol:
Step A: N7-Protection
-
Follow Protocol 1 for N7-acylation using Boc anhydride to synthesize N7-Boc-2,7-diazaspiro[4.4]nonan-3-one.
Step B: N2-Alkylation
-
To a solution of N7-Boc-2,7-diazaspiro[4.4]nonan-3-one (1.0 eq.) in a polar aprotic solvent (e.g., THF or DMF) at 0 °C is added a strong base (1.1 eq., e.g., sodium hydride).
-
The mixture is stirred at 0 °C for 30 minutes.
-
The alkylating agent (1.1 - 1.2 eq., e.g., an alkyl halide) is added, and the reaction is allowed to warm to room temperature and stirred for 2-16 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step C: N7-Deprotection
-
The N7-Boc, N2-alkylated product is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA) or HCl in dioxane.
-
The solution is stirred at room temperature for 1-4 hours.
-
The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent to yield the N2-alkylated product.
Data Presentation: N2-Alkylation
| Entry | Alkylating Agent (Step B) | Base (Step B) | Deprotection (Step C) | Overall Expected Yield (%) |
| 1 | Methyl iodide | NaH | 20% TFA/DCM | 60-75 |
| 2 | Benzyl bromide | NaH | 4M HCl/Dioxane | 55-70 |
Visualization of N2-Alkylation Strategy
References
The Emerging Role of 2,7-Diazaspiro[4.4]nonan-3-one in CNS Drug Development
The rigid, three-dimensional structure of the 2,7-diazaspiro[4.4]nonan-3-one scaffold has garnered increasing attention in medicinal chemistry as a promising framework for the design of novel Central Nervous System (CNS) targeting agents. Its unique conformational constraints allow for the precise orientation of pharmacophoric groups, leading to enhanced selectivity and affinity for various CNS targets, most notably the sigma receptors.
The this compound core is a privileged structure that offers a versatile platform for the development of therapeutics for a range of neurological and psychiatric disorders. Research has highlighted its potential in modulating key signaling pathways implicated in pain, neurodegeneration, and mood disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of next-generation CNS agents.
Application Notes
The primary application of the this compound scaffold in CNS drug discovery has been as a core structure for the development of potent and selective sigma receptor ligands. Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins that play crucial roles in cellular stress responses and signal transduction. Their modulation has been linked to therapeutic effects in various CNS conditions.
Key Therapeutic Areas:
-
Neuropathic Pain: Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have shown significant promise in preclinical models of neuropathic pain. By targeting sigma-1 receptors, these compounds can modulate ion channels and intracellular signaling pathways involved in pain transmission.
-
Neurodegenerative Diseases: The sigma-1 receptor is implicated in cellular survival and neuroprotection. Ligands based on the this compound core are being investigated for their potential to mitigate neuronal damage in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
-
Psychiatric Disorders: Modulation of sigma receptors has been shown to influence dopaminergic and serotonergic neurotransmission, suggesting potential applications in the treatment of depression, anxiety, and psychosis.
The development of a library of sigma receptor ligands based on the 2,7-diazaspiro[4.4]nonane scaffold has been reported, with one compound demonstrating extreme potency in a capsaicin-induced allodynia model, highlighting its potential in pain management. While detailed quantitative data for a broad range of this compound derivatives is still emerging, the available information on related scaffolds provides a strong rationale for its exploration.
Quantitative Data Summary
While specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature, data from the closely related 2,7-diazaspiro[3.5]nonane scaffold provides valuable insights into the potential of this class of compounds as high-affinity sigma receptor ligands.
| Compound ID | Scaffold | Target | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| 4b | 2,7-Diazaspiro[3.5]nonane | σ₁ Receptor | 2.7 | 10-fold | [1][2] |
| 4b | 2,7-Diazaspiro[3.5]nonane | σ₂ Receptor | 27 | - | [1][2] |
| 5b | 2,7-Diazaspiro[3.5]nonane | σ₁ Receptor | 13 | ~8-fold | [1][2] |
| 5b | 2,7-Diazaspiro[3.5]nonane | σ₂ Receptor | 102 | - | [1][2] |
Experimental Protocols
Synthesis of this compound Core
Step 1: Synthesis of Diethyl 2-(cyanomethyl)-2-(3-cyanopropyl)malonate
-
To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
React the resulting enolate with 4-chlorobutyronitrile to yield diethyl 2-(3-cyanopropyl)malonate.
-
A second alkylation is then performed using chloroacetonitrile in the presence of a base to afford the dinitrile product.
Step 2: Reductive Cyclization to Ethyl 3-oxo-2,7-diazaspiro[4.4]nonane-1-carboxylate
-
The dinitrile from the previous step is subjected to reductive cyclization using a reducing agent like hydrogen gas with a Raney nickel catalyst. This reaction forms the pyrrolidine and lactam rings in a single step.
Step 3: Hydrolysis and Decarboxylation to this compound
-
The resulting ester is hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating to yield the final this compound core.
Sigma Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of novel compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂).
-
Radioligand: [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂.
-
Non-specific binding control: Haloperidol.
-
Test compounds (derivatives of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare dilutions of the test compounds over a range of concentrations.
-
In a 96-well plate, combine the membrane preparation, radioligand, and either buffer, non-specific binding control, or test compound.
-
For σ₂ assays, include a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to prevent binding of [³H]-DTG to σ₁ receptors.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Kᵢ values for the test compounds using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: CNS Drug Discovery Workflow.
References
Application Notes and Protocols for High-Throughput Screening of 2,7-Diazaspiro[4.4]nonan-3-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonan-3-one scaffold is a key heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics, particularly in the realm of neuroscience. Libraries based on this core structure are of significant interest for screening against a variety of biological targets, including G-protein coupled receptors (GPCRs) such as the sigma receptors, which are implicated in a range of neurological disorders.
These application notes provide detailed protocols for high-throughput screening (HTS) of this compound libraries, focusing on two robust and widely used assay formats: a Fluorescence Polarization (FP) binding assay for the Sigma-1 receptor and a cell-based AlphaScreen assay to measure cyclic AMP (cAMP) modulation, indicative of GPCR activation or inhibition.
High-Throughput Screening Workflow
A typical HTS campaign for a this compound library follows a multi-step process to identify and validate active compounds, or "hits". This workflow ensures efficiency and minimizes false positives.
Application Note 1: Sigma-1 Receptor Binding Assay
Assay Principle: Fluorescence Polarization (FP)
This assay quantifies the binding of compounds from the this compound library to the Sigma-1 receptor. It operates on the principle of fluorescence polarization. A small, fluorescently labeled ligand (tracer) for the Sigma-1 receptor, when unbound in solution, tumbles rapidly and depolarizes emitted light upon excitation with polarized light, resulting in a low FP signal. When the tracer is bound to the larger Sigma-1 receptor protein, its tumbling is slowed, and the emitted light remains polarized, leading to a high FP signal. Compounds from the library that bind to the receptor will displace the tracer, causing a decrease in the FP signal.
Experimental Protocol: FP-Based Sigma-1 Receptor Binding Assay
Materials:
-
Sigma-1 Receptor: Purified, recombinant human Sigma-1 receptor protein.
-
Fluorescent Tracer: A suitable fluorescently labeled Sigma-1 receptor ligand (e.g., FITC-labeled pentazocine).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Compound Library: this compound library dissolved in DMSO.
-
Microplates: Low-volume, black, 384-well non-binding surface plates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each compound from the this compound library in DMSO.
-
Using an acoustic liquid handler, transfer 20 nL of each compound stock to the assay plate for a final screening concentration of 10 µM.
-
For dose-response curves, perform serial dilutions of hit compounds.
-
-
Reagent Preparation:
-
Dilute the Sigma-1 receptor protein in assay buffer to a final concentration of 20 nM.
-
Dilute the fluorescent tracer in assay buffer to a final concentration of 10 nM.
-
-
Assay Execution (Final Volume: 20 µL):
-
Add 10 µL of the diluted Sigma-1 receptor solution to each well of the 384-well plate containing the pre-spotted compounds.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the diluted fluorescent tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis:
-
Z' Factor Calculation: The quality of the assay is determined using the Z' factor, calculated from the signals of the positive control (no inhibitor) and negative control (tracer only). A Z' factor > 0.5 is considered excellent for HTS.
-
Hit Identification: Compounds that cause a significant decrease in fluorescence polarization (e.g., >3 standard deviations from the mean of the control wells) are identified as primary hits.
-
IC50 Determination: For confirmed hits, the concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Sigma-1 Receptor Binding
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC50 (µM) | Z' Factor |
| DSN-001 | 65.2 | 2.1 | 0.78 |
| DSN-002 | 12.5 | > 50 | 0.81 |
| DSN-003 | 89.7 | 0.45 | 0.75 |
| DSN-004 | 55.8 | 5.8 | 0.83 |
| DSN-005 | 5.3 | > 50 | 0.79 |
Application Note 2: Cell-Based GPCR Functional Assay
Assay Principle: AlphaScreen cAMP Assay
This cell-based assay measures the ability of compounds from the this compound library to modulate the activity of a GPCR of interest, such as a Gs- or Gi-coupled receptor. The assay quantifies changes in intracellular cyclic AMP (cAMP) levels. The AlphaScreen technology is a bead-based, non-radioactive, homogeneous immunoassay. The assay is based on the competition between endogenous cAMP produced by the cells and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated cAMP. When the donor and acceptor beads are in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. An increase in cellular cAMP will compete with the biotinylated probe, reducing the proximity of the beads and thus decreasing the AlphaScreen signal.
Experimental Protocol: Cell-Based AlphaScreen cAMP Assay
Materials:
-
Cell Line: A suitable cell line endogenously expressing or engineered to express the target GPCR (e.g., HEK293 or CHO cells).
-
AlphaScreen cAMP Assay Kit: Commercially available kit containing acceptor beads, donor beads, and biotinylated cAMP.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: HBSS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Compound Library: this compound library in DMSO.
-
Microplates: White, opaque, 384-well cell culture plates.
-
Plate Reader: A plate reader capable of AlphaScreen detection.
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound library compounds in stimulation buffer.
-
Add 5 µL of the diluted compounds to the cells.
-
For agonist screening, incubate for 30 minutes at room temperature.
-
For antagonist screening, pre-incubate with compounds for 15 minutes, then add 5 µL of an EC80 concentration of a known agonist and incubate for a further 30 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of the AlphaScreen acceptor bead mix (prepared in lysis buffer as per the manufacturer's protocol) to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the AlphaScreen donor bead mix to all wells under subdued light.
-
Incubate for 2-3 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plates on an AlphaScreen-compatible plate reader.
-
Data Analysis:
-
Data Normalization: The raw AlphaScreen signal is typically converted to cAMP concentrations using a standard curve generated with known amounts of cAMP.
-
Hit Identification: For agonist screening, hits are compounds that cause a significant decrease in the AlphaScreen signal. For antagonist screening, hits are compounds that reverse the signal decrease caused by the agonist.
-
EC50/IC50 Determination: Dose-response curves are generated for confirmed hits to determine their potency (EC50 for agonists, IC50 for antagonists).
Data Presentation: Cell-Based cAMP Modulation
| Compound ID | Assay Mode | Primary Screen (% Modulation @ 10 µM) | Confirmed EC50/IC50 (µM) | Z' Factor |
| DSN-006 | Agonist | 72.3 (inhibition of signal) | 1.5 (EC50) | 0.72 |
| DSN-007 | Antagonist | 85.1 (reversal of agonist effect) | 0.9 (IC50) | 0.68 |
| DSN-008 | Agonist | 9.8 | > 50 | 0.75 |
| DSN-009 | Antagonist | 6.2 | > 50 | 0.71 |
| DSN-010 | Agonist | 58.9 (inhibition of signal) | 8.2 (EC50) | 0.69 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound libraries. The combination of a target-based binding assay, such as the Fluorescence Polarization assay for the Sigma-1 receptor, and a functional cell-based assay, like the AlphaScreen cAMP assay, allows for a comprehensive evaluation of the library's biological activity. This dual approach facilitates the identification of potent and functionally active hit compounds, which can then be advanced into lead optimization programs for the development of novel therapeutics. Careful assay development, optimization, and rigorous data analysis are paramount to the success of any HTS campaign.
Synthetic Routes to Chiral 2,7-Diazaspiro[4.4]nonan-3-one: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview of synthetic strategies for obtaining chiral 2,7-diazaspiro[4.4]nonan-3-one, a valuable scaffold in medicinal chemistry. The primary focus is on a diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes, which constructs the core 1,7-diazaspiro[4.4]nonane framework with high enantioselectivity. Subsequent functionalization involving a selective acylation and lactamization cascade is proposed to yield the target molecule. Detailed experimental protocols for the key synthetic steps, quantitative data, and a conceptual workflow are presented to guide researchers in the synthesis of this important chiral building block.
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional structure that has garnered significant interest in drug discovery due to its potential to confer favorable pharmacological properties. The incorporation of a lactam functionality and the control of stereochemistry at the spirocyclic center are crucial for modulating biological activity. This document outlines a promising synthetic approach to access the chiral this compound.
Key Synthetic Strategy: Asymmetric Michael Addition and Subsequent Lactamization
A highly effective method for the construction of the core diazaspiro[4.4]nonane skeleton involves a copper-catalyzed asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes. This reaction has been shown to proceed with excellent diastereoselectivity and enantioselectivity, providing access to either the syn or anti diastereomers of 1,7-diazaspiro[4.4]nonanes by selecting the appropriate chiral ligand.[1][2] Subsequent reduction of the nitro group followed by a selective acylation and intramolecular cyclization can then furnish the desired this compound.
Conceptual Experimental Workflow
Caption: Conceptual workflow for the synthesis of chiral this compound.
Experimental Protocols
Protocol 1: Diastereodivergent Asymmetric Michael Addition of a Cyclic Azomethine Ylide to a Nitroalkene
This protocol is adapted from the work of Deng and co-workers and describes the synthesis of the chiral 1,7-diazaspiro[4.4]nonane precursor.[1][2]
Materials:
-
Glycine methyl ester hydrochloride
-
An appropriate aldehyde (e.g., paraformaldehyde)
-
A substituted nitroalkene
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral N,O-ligand (for syn-diastereomer) or chiral N,P-ligand (for anti-diastereomer)
-
Triethylamine (Et₃N)
-
Anhydrous toluene or THF
-
4 Å Molecular sieves
Procedure:
-
Preparation of the Azomethine Ylide (in situ): To a solution of the imine precursor (formed from glycine methyl ester hydrochloride and an aldehyde) in the appropriate anhydrous solvent, add the nitroalkene.
-
Catalyst Preparation: In a separate flask, stir a mixture of Cu(OAc)₂·H₂O (10 mol%) and the chiral ligand (11 mol%) in the anhydrous solvent at room temperature for 1 hour.
-
Michael Addition Reaction: Add the catalyst solution and triethylamine (20 mol%) to the mixture from step 1 containing 4 Å molecular sieves.
-
Reaction Conditions for syn-Diastereomer: Stir the reaction mixture in toluene at room temperature.
-
Reaction Conditions for anti-Diastereomer: Stir the reaction mixture in THF at -40 °C.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
Protocol 2: Reduction of the Nitro Group and Lactam Formation
This is a proposed two-step sequence to convert the Michael adduct into the final product.
Step 2a: Reduction of the Nitro Group
Materials:
-
Michael adduct from Protocol 1
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Michael adduct in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction carefully with water and concentrate the mixture.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude chiral 1,7-diazaspiro[4.4]nonane.
Step 2b: Selective Acylation and Intramolecular Cyclization
Materials:
-
Chiral 1,7-diazaspiro[4.4]nonane from Step 2a
-
An α-haloacetyl chloride (e.g., chloroacetyl chloride)
-
A non-nucleophilic base (e.g., diisopropylethylamine)
-
Anhydrous dichloromethane or THF
-
A suitable base for cyclization (e.g., sodium hydride)
Procedure:
-
Selective Acylation: Dissolve the chiral 1,7-diazaspiro[4.4]nonane and the non-nucleophilic base in the anhydrous solvent. Cool the solution to 0 °C and add the α-haloacetyl chloride dropwise. Stir at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude acylated intermediate by flash column chromatography.
-
Intramolecular Cyclization: Dissolve the purified acylated intermediate in an anhydrous aprotic solvent. Add a strong, non-nucleophilic base (e.g., sodium hydride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Final Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography to obtain the chiral this compound.
Data Presentation
The following table summarizes representative data for the key asymmetric Michael addition step, adapted from the literature, to demonstrate the potential efficiency of this synthetic route.[1]
| Entry | Nitroalkene (R) | Ligand | Diastereomeric Ratio (syn/anti) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | N,O-ligand | >99:1 | 95 | >99 (syn) |
| 2 | 4-Chlorophenyl | N,O-ligand | >99:1 | 96 | >99 (syn) |
| 3 | 2-Naphthyl | N,O-ligand | >99:1 | 92 | >99 (syn) |
| 4 | Phenyl | N,P-ligand | 1:>99 | 93 | 99 (anti) |
| 5 | 4-Chlorophenyl | N,P-ligand | 1:>99 | 94 | 98 (anti) |
| 6 | 2-Naphthyl | N,P-ligand | 1:>99 | 90 | 97 (anti) |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the key Michael addition is dictated by the choice of the chiral ligand, which coordinates with the copper catalyst to create a chiral environment. This diastereodivergent approach allows for the selective synthesis of either the syn or anti diastereomer of the product.
Caption: Ligand-controlled diastereoselectivity in the asymmetric Michael addition.
Conclusion
The synthetic strategy outlined in this application note, centered on a diastereodivergent asymmetric Michael addition followed by a proposed lactamization sequence, presents a viable and efficient pathway for the synthesis of chiral this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis of novel spirocyclic scaffolds for applications in drug discovery and development. Further optimization of the lactam formation step will be crucial for the overall efficiency of the synthesis.
References
Application of 2,7-Diazaspiro[4.4]nonan-3-one in Peptide and Peptidomimetic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability has driven significant interest in the field of peptidomimetics. These molecules are designed to mimic the structural and functional aspects of natural peptides while overcoming their inherent limitations, such as poor bioavailability and rapid degradation. A key strategy in peptidomimetic design is the incorporation of conformationally constrained scaffolds that can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.
2,7-Diazaspiro[4.4]nonan-3-one is a rigid bicyclic lactam that presents a unique three-dimensional architecture. Its spirocyclic nature offers a well-defined spatial arrangement of substituents, making it an attractive candidate for use as a constrained dipeptide surrogate or a turn-inducing scaffold in the synthesis of peptides and peptidomimetics. The incorporation of such a scaffold can lead to compounds with improved pharmacological profiles. This document provides detailed application notes and proposed protocols for the utilization of this compound in synthetic peptide and peptidomimetic chemistry.
Core Concepts and Applications
The this compound scaffold can be envisioned as a constrained analogue of a dipeptide unit, capable of mimicking the central i+1 and i+2 residues of a β-turn. The lactam ring provides a rigid backbone, while the two nitrogen atoms offer points for further functionalization and extension of the peptide chain.
Potential Applications:
-
β-Turn Mimetics: The rigid structure of the scaffold can pre-organize the peptide backbone into a β-turn conformation, which is a common recognition motif in protein-protein and peptide-receptor interactions.[1][2]
-
Constrained Peptide Analogues: Incorporation of the scaffold can reduce the conformational flexibility of a peptide, leading to increased receptor affinity and selectivity.
-
Improved Pharmacokinetic Properties: The non-natural spirocyclic core can enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptidomimetic.
-
Scaffold for Combinatorial Libraries: The two distinct nitrogen atoms allow for orthogonal derivatization, making it a suitable building block for the generation of diverse chemical libraries for drug discovery.
Proposed Synthetic Protocols
While specific literature detailing the incorporation of this compound into peptides is limited, the following protocols are proposed based on established methodologies for the synthesis of peptidomimetics using similar cyclic lactam building blocks and solid-phase peptide synthesis (SPPS) techniques.
Protocol 1: N-Acylation of this compound with an N-Protected Amino Acid (Solution Phase)
This protocol describes the coupling of the first amino acid to the N7 position of the spiro-lactam.
Materials:
-
This compound hydrochloride
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Base: Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water and basify to pH 9-10 with a suitable base (e.g., 1M NaOH). Extract the free base into DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free spiro-lactam.
-
Coupling Reaction:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes to pre-activate the amino acid.
-
Add a solution of the free this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the N7-acylated product.
-
Protocol 2: Solid-Phase Synthesis of a Peptidomimetic Incorporating this compound
This protocol outlines the incorporation of the pre-formed N7-acylated spiro-lactam building block into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected N7-acylated this compound (prepared as in Protocol 1, with the lactam nitrogen protected, e.g., with a Boc group if necessary for orthogonality)
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
SPPS reagents: Piperidine in DMF (20%), HATU, DIPEA, DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether (cold)
Experimental Workflow:
Procedure:
-
Resin Swelling and Initial Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Couplings: Couple the desired Fmoc-protected amino acids sequentially using standard SPPS protocols. For each coupling cycle, use Fmoc-AA-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Monitor coupling completion with a Kaiser test.
-
Incorporation of the Spiro-Lactam Building Block:
-
After deprotection of the N-terminal Fmoc group of the growing peptide chain, add a solution of the pre-synthesized and protected this compound building block (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor for completion.
-
-
Further Elongation (if required): If the peptide chain needs to be extended from the N2 position of the spiro-lactam, remove the protecting group from this position (e.g., Boc deprotection with TFA/DCM if orthogonal to Fmoc) and continue with standard Fmoc-SPPS cycles.
-
Final Deprotection and Cleavage: Once the desired sequence is assembled, wash the resin with DMF and DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Isolation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry. Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Solution-Phase Coupling of Fmoc-Amino Acids to this compound
| Entry | Fmoc-Amino Acid | Coupling Reagent | Reaction Time (h) | Yield (%) |
| 1 | Fmoc-Ala-OH | HATU | 6 | Data |
| 2 | Fmoc-Gly-OH | HATU | 4 | Data |
| 3 | Fmoc-Phe-OH | HBTU | 8 | Data |
| 4 | Fmoc-Val-OH | HATU | 12 | Data |
*Data to be populated from experimental results.
Table 2: Characterization of a Model Peptidomimetic (Ac-Ala-X-NH₂ where X is the spiro-lactam dipeptide surrogate)
| Compound ID | Sequence | Molecular Weight (Da) | RP-HPLC Purity (%) | Biological Activity (IC₅₀, µM) |
| PTM-001 | Ac-Ala-[DSN]-NH₂ | Calculated | Data | Data |
*DSN represents the this compound scaffold. Data to be populated from experimental results.
Signaling Pathways and Logical Relationships
The incorporation of a constrained scaffold like this compound is predicated on its ability to mimic a key structural motif, such as a β-turn, which is often involved in mediating protein-protein interactions (PPIs). A peptidomimetic designed with this scaffold could potentially act as an inhibitor of a signaling pathway by disrupting a critical PPI.
Conclusion
The this compound scaffold holds considerable promise as a versatile building block in the design and synthesis of novel peptidomimetics. Its rigid, three-dimensional structure is well-suited for inducing and stabilizing β-turn conformations, a key feature for modulating the activity of many biological systems. The protocols outlined in this document provide a foundational framework for researchers to begin exploring the incorporation of this unique scaffold into peptide sequences. Further research, including the synthesis of a variety of peptidomimetics and subsequent conformational and biological evaluation, is necessary to fully elucidate the potential of this scaffold in drug discovery and development. The systematic collection of quantitative data, as templated in the tables above, will be crucial for establishing structure-activity relationships and guiding future design efforts.
References
Catalytic Routes to Spiro-Lactams: Synthetic Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
The spiro-lactam motif is a privileged structural scaffold found in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture offers unique opportunities for modulating molecular interactions with biological targets. This document provides detailed application notes and experimental protocols for three distinct and powerful catalytic methods for the asymmetric synthesis of spiro-lactams, targeting researchers in organic synthesis and medicinal chemistry.
Organocatalytic One-Pot Synthesis of Thiolated Spiro-γ-Lactam Oxindoles
This method, developed by Zhang and coworkers, employs a recyclable fluorous bifunctional cinchona alkaloid/thiourea organocatalyst to construct complex spiro-γ-lactam oxindoles bearing three contiguous stereocenters.[1][2] The one-pot reaction proceeds through a thiol-Michael/Mannich/lactamization cascade, offering high efficiency and stereocontrol.[1][2]
Logical Workflow
Caption: One-pot cascade for spiro-γ-lactam oxindole synthesis.
Experimental Protocol
General Procedure for the One-Pot Thiol-Michael/Mannich/Lactamization Reaction: [1][2]
-
To a dried vial, add the (E)-ethyl 2-(1-methyl-2-oxoindolin-3-ylidene)acetate (0.2 mmol, 1.0 equiv) and the fluorous bifunctional cinchona alkaloid/thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add toluene (1.0 mL) and cool the mixture to -20 °C.
-
Add the corresponding thiol (0.24 mmol, 1.2 equiv) and stir the reaction mixture at -20 °C for 24 hours.
-
To the resulting mixture, add the aldehyde (0.3 mmol, 1.5 equiv) and ammonium acetate (NH₄OAc) (0.4 mmol, 2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro-γ-lactam oxindole.
Quantitative Data: Substrate Scope
The following table summarizes the results for the synthesis of various thiolated spiro-γ-lactam oxindoles using the described protocol.
| Entry | Thiol (R¹) | Aldehyde (R²) | Product | Yield (%) | dr | ee (%) |
| 1 | 4-Me-C₆H₄SH | C₆H₅CHO | 2a | 77 | 6:1 | 83 |
| 2 | C₆H₅SH | C₆H₅CHO | 2b | 75 | 5:1 | 85 |
| 3 | 4-OMe-C₆H₄SH | C₆H₅CHO | 2c | 72 | 5:1 | 81 |
| 4 | 4-Cl-C₆H₄SH | C₆H₅CHO | 2d | 80 | 6:1 | 90 |
| 5 | 2-Naphthyl-SH | C₆H₅CHO | 2e | 71 | 5:1 | 88 |
| 6 | 4-Me-C₆H₄SH | 4-NO₂-C₆H₄CHO | 2f | 85 | 6:1 | 95 |
| 7 | 4-Me-C₆H₄SH | 4-Cl-C₆H₄CHO | 2g | 78 | 5:1 | 86 |
| 8 | 4-Me-C₆H₄SH | 2-Thiophenecarboxaldehyde | 2h | 65 | 4:1 | 78 |
Rhodium(III)-Catalyzed Synthesis of γ-Spirolactams via C-H Activation
This method provides access to novel spiro[indoline-2,2′-pyrrolidin]-5′-one scaffolds through a Rh(III)-catalyzed cascade reaction.[3][4] The reaction involves C-H activation, directing group migration, indole dearomatization, and spiroannulation of N-carbamoylindoles with 1,3-enynes.[3][4]
Proposed Catalytic Cycle
Caption: Proposed mechanism for Rh(III)-catalyzed γ-spirolactam synthesis.
Experimental Protocol
General Procedure for the Rh(III)-Catalyzed Spiroannulation: [3][4]
-
To a screw-capped vial, add the N-carbamoylindole (0.2 mmol, 1.0 equiv), 1,3-enyne (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 80 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired γ-spirolactam.
Quantitative Data: Substrate Scope
The following table illustrates the scope of the Rh(III)-catalyzed synthesis of various γ-spirolactams.
| Entry | N-carbamoylindole (R¹) | 1,3-Enyne (R², R³) | Product | Yield (%) |
| 1 | H | Phenyl, H | 3a | 85 |
| 2 | 5-Me | Phenyl, H | 3b | 82 |
| 3 | 5-Cl | Phenyl, H | 3c | 78 |
| 4 | 5-Br | Phenyl, H | 3d | 75 |
| 5 | H | 4-Me-C₆H₄, H | 3e | 88 |
| 6 | H | 4-Cl-C₆H₄, H | 3f | 76 |
| 7 | H | Phenyl, Me | 3g | 72 |
| 8 | H | Cyclohexyl, H | 3h | 65 |
Phosphine-Catalyzed [3+2] Annulation for the Synthesis of Spiro-β-Lactams
This strategy, reported by Pinho e Melo and colleagues, utilizes a phosphine-catalyzed [3+2] annulation of allenoates with 6-alkylidenepenicillanates to construct chiral spirocyclopentene-β-lactams.[5][6] This method has been instrumental in the synthesis of novel compounds with promising anti-HIV and antiplasmodial activities.[5][6][7]
Reaction Workflow
Caption: Workflow for phosphine-catalyzed spiro-β-lactam synthesis.
Experimental Protocol
General Procedure for the Phosphine-Catalyzed [3+2] Annulation: [5][6]
-
To a solution of the 6-alkylidenepenicillanate (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add triphenylphosphine (0.05 mmol, 10 mol%).
-
Add the corresponding allenoate (0.6 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3-7 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the spirocyclopentene-β-lactam product.
Quantitative Data: Substrate Scope
The table below presents the outcomes for the synthesis of a variety of spirocyclopentene-β-lactams.
| Entry | 6-Alkylidenepenicillanate (R¹) | Allenoate (R²) | Product | Overall Yield (%) |
| 1 | Benzoyl | Benzyl | 4a | 85 |
| 2 | Benzoyl | Methyl | 4b | 82 |
| 3 | Benzoyl | Ethyl | 4c | 88 |
| 4 | Acetyl | Benzyl | 4d | 75 |
| 5 | Acetyl | Methyl | 4e | 78 |
| 6 | Methoxycarbonyl | Benzyl | 4f | 90 |
| 7 | Methoxycarbonyl | Ethyl | 4g | 86 |
| 8 | Phenylacetyl | Benzyl | 4h | 79 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C-H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
Application Notes and Protocols in Asymmetric Synthesis and Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities; one may be therapeutic while the other could be inactive or even toxic.[1][2][3] These application notes provide detailed protocols and data for key transformations in asymmetric synthesis, offering a guide for researchers in drug discovery and development. The methodologies covered represent foundational strategies in transition-metal catalysis, organocatalysis, and biocatalysis.[4][5]
Application Note 1: Noyori Asymmetric Hydrogenation for the Synthesis of Chiral Alcohols
The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones and olefins.[6][7] Developed by Ryoji Noyori, who was awarded the Nobel Prize in Chemistry in 2001 for this work, the reaction typically employs ruthenium catalysts bearing the chiral BINAP ligand.[7] This method is highly efficient and chemoselective, allowing for the reduction of ketones in the presence of less reactive functional groups like olefins.[7] Its high turnover numbers and substrate generality make it a valuable tool in the industrial synthesis of chiral intermediates for pharmaceuticals.[7] The reaction proceeds via a metal-ligand bifunctional mechanism, where both the ruthenium center and the ligand participate in the hydrogen transfer.[7][8]
Quantitative Data: Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | Cat. Loading (mol%) | Solvent | H₂ Pressure | Temp. | Time | Yield (%) | e.e. (%) | Ref. |
| Methyl 3-oxobutanoate | Ru(OAc)₂(S)-BINAP | 0.05 | Methanol | 100 atm | 25°C | 12 h | >99 | 99 (R) | [9] |
| Acetophenone | RuCl₂--INVALID-LINK--n | 0.1 | Methanol | 4 atm | 100°C | 6 h | 96 | 97 (R) | [9] |
| 1-Acetyl-1-cyclohexene | RuCl[(S)-BINAP]₂(dmf)n | 1.0 | Ethanol | 100 atm | 50°C | 48 h | 95 | 95 (S) | [7] |
| Geraniol | Ru(OAc)₂(R)-BINAP | 0.1 | Methanol | 30 atm | 20°C | 15 h | >95 | 98 (R) | [7] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate
This protocol is adapted from the procedure for reducing β-keto esters.[9]
Materials:
-
[RuCl₂(benzene)]₂
-
(S)-BINAP
-
Methyl 3-oxobutanoate
-
Anhydrous, degassed Methanol
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ (0.1 mol%) and (S)-BINAP (0.11 mol%).
-
Add anhydrous, degassed methanol to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate vessel inside the glovebox, dissolve methyl 3-oxobutanoate (1.0 eq) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Add the prepared catalyst solution to the autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the autoclave to 100 atm with hydrogen.
-
Stir the reaction mixture at 25°C for 12 hours, monitoring the pressure to ensure the reaction is proceeding.
-
Workup and Purification: After the reaction is complete, carefully vent the excess hydrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by distillation or column chromatography on silica gel to yield the chiral alcohol.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
Diagram: Catalytic Cycle of Noyori Asymmetric Hydrogenation
Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
Application Note 2: Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless Asymmetric Epoxidation (AE) is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[10] This reaction, for which K. Barry Sharpless shared the 2001 Nobel Prize in Chemistry, utilizes a catalyst generated from titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[10][11] A key feature is that the facial selectivity of the epoxidation is determined by the chirality of the DET used ((+)-DET or (-)-DET), making the outcome highly predictable.[11] The resulting chiral epoxy alcohols are versatile synthetic intermediates.[10]
Quantitative Data: Sharpless Asymmetric Epoxidation
| Substrate | Chiral Ligand | Catalyst / Oxidant | Cat. Loading (mol%) | Solvent | Temp. | Time | Yield (%) | e.e. (%) | Ref. |
| Geraniol | L-(+)-DET | Ti(OⁱPr)₄ / TBHP | 5-10 | CH₂Cl₂ | -20°C | 18 h | 77 | 95 | [12] |
| (E)-2-Hexen-1-ol | L-(+)-DET | Ti(OⁱPr)₄ / TBHP | 5-10 | CH₂Cl₂ | -20°C | 3.5 h | 85 | 94 | [12] |
| Cinnamyl alcohol | D-(-)-DET | Ti(OⁱPr)₄ / TBHP | 5 | CH₂Cl₂ | -25°C | 24 h | 80 | >98 | [11] |
| Allyl alcohol | D-(-)-DET | Ti(OⁱPr)₄ / TBHP | 5 | CH₂Cl₂ | -20°C | 1-2 h | 50-60 | 90 | [12] |
Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol is based on the general procedure for Sharpless epoxidation.[11][13]
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane (e.g., 5.5 M solution)
-
Powdered 3Å molecular sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aqueous solution of (+)-tartaric acid (10%)
-
Sodium hydroxide solution (1 M)
Procedure:
-
Reaction Setup: Add powdered 3Å molecular sieves to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, under an inert atmosphere (e.g., Argon).
-
Add anhydrous CH₂Cl₂ and cool the flask to -20°C using a cryocooler or a dry ice/acetone bath.
-
Add L-(+)-DET (6 mol%) to the cold solvent, followed by the dropwise addition of Ti(OⁱPr)₄ (5 mol%). Stir for 5 minutes.
-
Add geraniol (1.0 eq) to the mixture. Stir for another 20 minutes.
-
Add TBHP (1.5-2.0 eq) dropwise, ensuring the internal temperature does not rise above -15°C.
-
Reaction Monitoring: Stir the reaction at -20°C. Monitor the progress by TLC until the starting material is consumed (typically 18-24 hours).
-
Quenching and Workup: Quench the reaction by adding a 10% aqueous solution of (+)-tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Separate the organic layer. Wash the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with 1 M NaOH solution to remove residual tartrate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess via chiral HPLC analysis or by preparing a Mosher's ester derivative for NMR analysis.
Diagram: Mnemonic for Predicting Stereochemistry
Caption: Mnemonic for the Sharpless Asymmetric Epoxidation.
Application Note 3: Jacobsen's Catalytic Hydrolytic Kinetic Resolution (HKR)
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly efficient example of this, used to resolve terminal epoxides.[14] The reaction employs a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile. One enantiomer of the epoxide reacts much faster to form a 1,2-diol, leaving the unreacted, slower-reacting enantiomer of the epoxide in high enantiomeric excess.[14][15] This method is practical and scalable, providing access to both enantioenriched epoxides and diols, which are valuable chiral building blocks.
Quantitative Data: Hydrolytic Kinetic Resolution of Terminal Epoxides
| Substrate (racemic) | Catalyst | Cat. Loading (mol%) | Solvent | Temp. | Time | Product (e.e.%) | Yield (%) | Ref. |
| Propylene Oxide | (R,R)-(salen)Co(III)OAc | 0.2 | None | RT | 14 h | Epoxide (>99) | 44 | [14] |
| 1,2-Epoxyhexane | (R,R)-(salen)Co(III)OAc | 0.2 | THF | RT | 10 h | Epoxide (>99) | 46 | [14] |
| Styrene Oxide | (R,R)-(salen)Co(III)OAc | 0.42 | MTBE | RT | 4 h | Epoxide (>99) | 48 | [14] |
| Epichlorohydrin | (S,S)-(salen)Co(III)OAc | 0.5 | None | RT | 3 h | Epoxide (>99) | 43 | [14] |
Note: Yield is for the recovered, unreacted epoxide. The corresponding diol is also formed in ~50% yield with high e.e.
Experimental Protocol: HKR of rac-Epichlorohydrin
This protocol is adapted from the general procedure described by Jacobsen et al.[14]
Materials:
-
rac-Epichlorohydrin
-
(S,S)-Jacobsen's Catalyst ((S,S)-(salen)Co(II))
-
Acetic Acid (glacial)
-
Water (deionized)
-
Tetrahydrofuran (THF)
Procedure:
-
Catalyst Activation: In a flask open to the air, dissolve the (S,S)-(salen)Co(II) catalyst (0.5 mol%) in THF.
-
Add glacial acetic acid (1.0 eq relative to Co) and stir the mixture for 30 minutes. The color should change, indicating oxidation of Co(II) to the active Co(III) species.
-
Remove the solvent under reduced pressure to obtain the activated (S,S)-(salen)Co(III)OAc catalyst.
-
Reaction Setup: To the flask containing the activated catalyst, add rac-epichlorohydrin (1.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add water (0.55 eq) dropwise over 5-10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. The reaction is typically exothermic.
-
Workup and Purification: The reaction can be monitored by GC to determine conversion.
-
Once ~52-55% conversion is reached, the reaction mixture can be directly purified.
-
Distill the mixture under reduced pressure to separate the volatile, unreacted (R)-epichlorohydrin from the non-volatile diol product and the catalyst.
-
Analysis: The enantiomeric excess of the recovered epichlorohydrin and the resulting diol can be determined by chiral GC analysis.
Diagram: Experimental Workflow for Jacobsen HKR
Caption: Workflow for the hydrolytic kinetic resolution of a terminal epoxide.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 11. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-Diazaspiro[4.4]nonan-3-one.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
Question 1: Why is the overall yield of my this compound synthesis consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. A generalized synthetic approach often involves the formation of a spirocyclic diamine precursor followed by lactam formation. Inefficiencies at any stage will impact the final yield.
Potential Causes and Solutions:
-
Incomplete reaction in precursor synthesis: The initial formation of the diazaspiro skeleton is critical. Ensure reaction parameters are optimized.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are crucial. A systematic screening of these parameters is recommended to find the optimal conditions for your specific substrates.[1]
-
Reagent Stoichiometry: The molar ratio of reactants can significantly affect the outcome. Titrate reactant concentrations to find the optimal balance that favors product formation and minimizes side reactions.
-
-
Side reactions: The formation of undesired byproducts can consume starting materials and complicate purification.
-
Protecting Group Strategy: In multi-step syntheses involving reactive functional groups, the use of appropriate protecting groups can prevent side reactions.[2] The choice of protecting group, its introduction, and its removal are critical steps that can influence the overall yield.
-
Reaction Concentration: High concentrations can sometimes lead to premature side reactions. Slow addition of a key reagent can help maintain a low steady-state concentration, favoring the desired reaction pathway.[1]
-
-
Product degradation: The target molecule may be unstable under the reaction or work-up conditions.
-
pH control: Ensure the pH of the reaction and work-up is maintained in a range where the product is stable.
-
Temperature control: Avoid excessive temperatures during the reaction and purification steps.
-
-
Inefficient purification: Product loss during purification steps such as extraction and chromatography will lower the isolated yield.
-
Extraction pH: Adjust the pH of the aqueous layer during extraction to ensure the product is in its least soluble form in that layer.
-
Chromatography conditions: Optimize the stationary and mobile phases for column chromatography to achieve good separation and minimize product loss on the column.
-
Question 2: I am observing significant formation of impurities during the reaction. How can I minimize them?
Answer:
Impurity formation is a common challenge. Identifying the structure of the main impurities can provide insight into the side reactions occurring.
Potential Causes and Solutions:
-
Competing Reactions: Depending on the synthetic route, various side reactions can occur.
-
Intermolecular vs. Intramolecular Reactions: The desired intramolecular cyclization to form the spiro-ring system can compete with intermolecular polymerization. Running the reaction at high dilution can favor the intramolecular pathway.
-
Oxidation: The amine functionalities can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
-
Reagent Quality: The purity of starting materials and reagents is paramount.
-
Reagent Analysis: Use fresh, high-purity reagents. If necessary, purify reagents before use.
-
Solvent Purity: Ensure solvents are anhydrous and free of peroxides, as these can interfere with the reaction.[1]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Running the reaction at too high a temperature can promote side reactions. Experiment with lower temperatures.
-
Catalyst: If a catalyst is used, its loading and activity are critical. An inappropriate catalyst or loading can lead to the formation of byproducts.
-
Question 3: The purification of this compound is proving difficult. What strategies can I employ?
Answer:
Purification challenges often arise from the polarity of the molecule and the presence of closely related impurities.
Potential Causes and Solutions:
-
High Polarity: The presence of two nitrogen atoms and a carbonyl group makes the molecule relatively polar, which can lead to issues with chromatography.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used, but if strong adsorption is an issue, consider using alumina or a polymer-based stationary phase.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on silica gel.
-
-
-
Crystallization:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is the key to finding suitable conditions for crystallization.
-
Seeding: If the product is slow to crystallize, adding a seed crystal can induce crystallization.
-
-
Acid-Base Extraction: The basic nature of the amine groups can be exploited for purification.
-
Extraction Protocol: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the desired product, moving it to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. This can effectively remove non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: While specific, detailed protocols for this compound are not abundant in publicly available literature, a plausible synthetic strategy can be extrapolated from the synthesis of similar diazaspirocyclic compounds. A common approach involves a multi-step sequence that could include:
-
Formation of a suitable precursor: This could involve a Michael addition or a similar reaction to construct the pyrrolidine ring system.
-
Introduction of the second nitrogen atom: This might be achieved through reactions like a reductive amination or the opening of an epoxide.
-
Cyclization to form the lactam: The final step would be an intramolecular cyclization to form the 3-oxo functionality.
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For more accurate quantitative analysis of reaction conversion and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm its identity.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards may depend on the chosen synthetic route and reagents.
-
Reagent Handling: Some reagents used in heterocyclic synthesis can be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: As mentioned, using an inert atmosphere can prevent oxidation and is good practice for many organic reactions.
-
Work-up: Quenching reactive reagents during the work-up procedure should be done carefully, often at low temperatures.
Experimental Protocols
Example Protocol: Phosphine-Catalyzed [3+2] Annulation for Spiro-pyrrolidine Synthesis [1]
This protocol describes a method for constructing a spiro-pyrrolidine ring system, which is a core feature of the target molecule.
-
Reaction Setup: To a sealed reaction vial, add the succinimide derivative (1.0 eq), the allenoate (1.2 eq), and the phosphine catalyst (e.g., triphenylphosphine, 0.1 eq) in a suitable anhydrous solvent (e.g., toluene, 0.1 M).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or HPLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Spirocyclization Step
| Entry | Parameter Varied | Value | Yield (%) | Purity (%) |
| 1 | Temperature | 80 °C | 45 | 85 |
| 2 | Temperature | 100 °C | 65 | 92 |
| 3 | Temperature | 120 °C | 62 | 88 |
| 4 | Catalyst Loading | 5 mol% | 55 | 90 |
| 5 | Catalyst Loading | 10 mol% | 65 | 92 |
| 6 | Catalyst Loading | 15 mol% | 66 | 91 |
| 7 | Solvent | Toluene | 65 | 92 |
| 8 | Solvent | Dioxane | 58 | 89 |
| 9 | Solvent | Acetonitrile | 42 | 80 |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 2,7-Diazaspiro[4.4]nonan-3-one and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of 2,7-Diazaspiro[4.4]nonan-3-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main challenges stem from their unique spirocyclic structure, which can lead to:
-
Separation of Stereoisomers: The rigid, three-dimensional structure often results in multiple chiral centers, leading to diastereomers and enantiomers that can be difficult to separate due to very similar physicochemical properties.[1]
-
Removal of Structurally Similar Impurities: Synthetic routes may produce impurities with skeletons closely resembling the target compound, complicating purification by standard methods.[1]
-
Low Solubility and Crystallinity: The rigid spirocyclic core can result in poor solubility in common recrystallization solvents and a reluctance to form well-ordered crystals.[1][2]
-
Potential for On-Column Degradation: The presence of basic nitrogen atoms and a lactam functionality can lead to interactions with silica gel, potentially causing streaking, poor recovery, or degradation.
Q2: Which purification techniques are most effective for this compound?
A2: A multi-step approach is often necessary. The most common and effective methods are:
-
Flash Column Chromatography: Useful for separating the target compound from less polar or more polar impurities. Both normal-phase (silica gel) and reversed-phase chromatography can be employed.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used for final purification to achieve high purity, especially for separating stereoisomers or closely related impurities.
-
Recrystallization: A cost-effective method for final purification if a suitable solvent system can be identified, and the compound is crystalline.
Q3: How can I assess the purity of my final product?
A3: Purity should be assessed using a combination of methods:
-
High-Performance Liquid Chromatography (HPLC): The most common method for determining purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment (qNMR).
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the purification.
Troubleshooting Guides
Issue 1: Poor Separation or Co-elution of Impurities in Column Chromatography
| Potential Cause | Troubleshooting Solution(s) |
| Inappropriate Solvent System | Perform a thorough TLC solvent screen to find an optimal eluent system that provides good separation (a ΔRf of at least 0.15 is ideal).[1] |
| Column Overload | Reduce the amount of crude material loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight. |
| Compound Streaking on Silica Gel | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress interactions between the basic nitrogen atoms and the acidic silica surface. |
| Structurally Similar Impurities | If normal-phase chromatography is ineffective, consider using reversed-phase chromatography, which separates based on different principles (hydrophobicity). |
Issue 2: Compound Fails to Crystallize or "Oils Out" During Recrystallization
| Potential Cause | Troubleshooting Solution(s) |
| Solution is Not Supersaturated | Concentrate the solution by slowly evaporating the solvent to induce crystal formation.[1] |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
| "Oiling Out" | This occurs when the solute's melting point is lower than the boiling point of the solvent. Try a lower-boiling point solvent or a solvent mixture. Adding a small amount of a "poorer" solvent can sometimes induce crystallization.[1] |
| Presence of Impurities | If the compound is still impure, an initial purification by column chromatography may be necessary before attempting recrystallization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Illustrative)
This protocol provides a general guideline. The choice of solvents and gradient will need to be optimized based on the specific derivative and impurity profile.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot on a silica gel TLC plate and develop with various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with triethylamine).
-
Identify a solvent system that places the target compound at an Rf of approximately 0.2-0.4.
-
-
Column Packing:
-
Dry pack a column with silica gel (230-400 mesh).
-
Wet the column with the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the initial eluent or dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Begin elution with the starting solvent system.
-
If a gradient is used, gradually increase the polarity of the eluent.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Illustrative Data for Flash Chromatography Purification:
| Parameter | Value |
| Crude Sample Weight | 1.0 g |
| Silica Gel Weight | 50 g |
| Eluent System | 0-10% Methanol in Dichloromethane (+0.5% Triethylamine) |
| Yield of Pure Fraction | 750 mg (75%) |
| Purity (by HPLC) | >98% |
Protocol 2: Purification by Recrystallization (Illustrative)
-
Solvent Selection:
-
In a small test tube, add a small amount of the purified (or semi-purified) compound.
-
Add a potential solvent dropwise while heating until the solid dissolves.
-
Good solvents will dissolve the compound when hot but not at room temperature. Common choices for lactams include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Illustrative Data for Recrystallization:
| Parameter | Value |
| Starting Material Weight | 500 mg |
| Solvent System | Hot Ethanol |
| Yield of Crystalline Product | 425 mg (85%) |
| Purity (by HPLC) | >99.5% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
overcoming challenges in the scale-up of 2,7-Diazaspiro[4.4]nonan-3-one production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the scale-up production of 2,7-Diazaspiro[4.4]nonan-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound, with a focus on improving yield, purity, and process efficiency.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Catalyst deactivation or insufficient loading. - Presence of moisture or other impurities. | - Monitor reaction progress closely using TLC or HPLC. - Systematically screen reaction temperatures and times to find optimal conditions.[1] - Ensure the use of a high-purity, active catalyst and consider increasing the catalyst loading. - Use anhydrous solvents and ensure all reactants are free of moisture.[1] |
| Poor Diastereoselectivity | - Inappropriate solvent choice. - Reaction temperature favoring the undesired diastereomer. - Catalyst system not providing adequate stereocontrol. | - Screen a variety of solvents with different polarities, as solvent polarity can significantly influence the transition state.[1] - Conduct the reaction at lower temperatures, which often favors the kinetically controlled and more diastereomerically pure product.[1] - If using a chiral catalyst, screen different ligands or consider a catalyst-free approach under thermal conditions.[1] |
| Difficulties in Product Purification | - Presence of closely related impurities or unreacted starting materials. - Product instability during purification. - Inefficient extraction or crystallization. | - Optimize chromatographic conditions (e.g., silica gel, solvent system) for better separation. - Consider derivatization to a more crystalline salt form, such as a hemioxalate, to facilitate purification by recrystallization.[2][3] - Evaluate alternative purification techniques like preparative HPLC or supercritical fluid chromatography (SFC). |
| Exothermic Reaction Runaway during Scale-up | - Inadequate heat dissipation in a larger reactor. - Addition rate of reagents is too fast. | - Ensure the reactor has sufficient cooling capacity. - Control the addition rate of reagents to maintain the desired reaction temperature. - Consider a semi-batch process where one reactant is added gradually to control the reaction rate and temperature. |
| Product Precipitation Issues | - Sub-optimal solvent for crystallization. - Supersaturation not effectively controlled. | - Screen various solvent and anti-solvent systems to identify the best conditions for crystallization. - Control the cooling rate and consider seeding the solution to induce crystallization and improve crystal size and purity. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing a diazaspiro[4.4]nonane core?
A1: A common pathway starts from a suitable ketone, such as cyclopentanone. This can involve a multi-step synthesis including the formation of an aminonitrile, followed by hydrolysis, acylation, and a final cyclization step to yield the spiroheterocycle.[4][5] Another approach involves the [3+2] cycloaddition of an azomethine ylide.[1]
Q2: How can I improve the handling and stability of the final product?
A2: Conversion of the freebase product to a crystalline salt, such as a hemioxalate or hydrochloride, can improve its stability, crystallinity, and ease of handling for storage and downstream applications.[2][3][4]
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring product purity?
A3: Thin Layer Chromatography (TLC) is a quick method for monitoring the consumption of starting materials and the formation of the product during the reaction.[2] For accurate quantitative analysis of purity and diastereomeric ratio, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1]
Q4: Are there specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, a thorough safety assessment should be conducted before scale-up. Key considerations include the potential for exothermic reactions, the handling of any toxic or hazardous reagents, and ensuring adequate ventilation and personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of this compound (General Approach)
This protocol outlines a plausible multi-step synthesis adapted from related procedures.
Step 1: Formation of a Key Intermediate
This step will vary based on the chosen synthetic strategy. For a route starting from a cyclopentane derivative, this could involve the introduction of the first nitrogen-containing substituent.
Step 2: Ring Formation and Cyclization
-
Reaction Setup: In a suitable reaction vessel, dissolve the intermediate from Step 1 in an appropriate anhydrous solvent (e.g., DMF, cyclohexane) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reagent Addition: Add the necessary cyclization reagents. This could involve a palladium catalyst and a base for a cascade cyclization, or a radical initiator for a radical bicyclization.[6]
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-12 hours).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude product can then be taken to the next step or purified.[6]
Step 3: Purification of this compound
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired product.[1][6]
-
Crystallization (Optional): For enhanced purity, dissolve the product in a minimal amount of a suitable hot solvent and allow it to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a cold solvent, and dry under a vacuum.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of Diazaspiro Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diazaspiro compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of diazaspiro compounds, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | - Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, affecting diastereoselectivity.[1] - Reaction Temperature: Temperature plays a critical role in controlling kinetic versus thermodynamic product formation.[1] - Catalyst/Ligand Choice: The chiral ligand or catalyst system significantly impacts stereocontrol. | - Solvent Screening: Systematically screen a variety of solvents with different polarities.[1] For instance, in [3+2] cycloadditions of azomethine ylides, aromatic solvents like toluene may improve diastereoselectivity. - Temperature Optimization: Experiment with a range of temperatures to favor the desired diastereomer. Lower temperatures often enhance selectivity. - Catalyst/Ligand Screening: If using a catalyst, screen different chiral ligands or catalyst systems. In some cases, a catalyst-free approach under thermal conditions might offer better selectivity. |
| Epimerization at Spirocenter | - Acidic Conditions: Mild acidic conditions can cause epimerization of the spirocenter, particularly if a hydroxyl or ketone group is present at an adjacent position. | - pH Control: Carefully control the pH of the reaction and work-up steps. Avoid strongly acidic conditions if epimerization-prone functionalities are present. - Protecting Groups: Consider protecting nearby hydroxyl or ketone groups to prevent their participation in epimerization pathways. |
| Rearrangement of Intermediates | - Acid-Promoted Rearrangement: Reactive intermediates, such as 1,4-diazaspiro[2.2]pentanes, can undergo rearrangement in the presence of Brønsted acids. | - Acid Choice and Stoichiometry: If an acid is necessary, screen different acids (e.g., milder organic acids) and optimize the stoichiometry to minimize rearrangement. - Temperature Control: Perform the reaction at lower temperatures to reduce the rate of rearrangement. |
| Low or No Product Yield | - Decomposition of Starting Materials: Sensitive substrates, like tryptophan derivatives in Pictet-Spengler reactions, can decompose under harsh acidic conditions or high temperatures.[2] - Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.[2] - Incomplete Reaction: The reaction may not go to completion due to insufficient activation or catalyst deactivation. | - Milder Reaction Conditions: Start with milder conditions (e.g., lower temperature, less concentrated acid) and gradually increase if necessary.[2] - Reagent Purification: Ensure all starting materials and solvents are pure and anhydrous.[2] - Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). |
| Formation of Dimerization Byproducts | - High Concentration: High concentrations of starting materials can favor intermolecular reactions, leading to dimerization. - Reaction Conditions: Certain reaction conditions, such as the use of specific solvents or catalysts, can promote dimerization. | - Slow Addition: Employ slow addition of one of the reactants to maintain a low instantaneous concentration, favoring the intramolecular reaction. - Solvent and Catalyst Optimization: Screen different solvents and catalysts to identify conditions that disfavor dimerization. For example, in some peptide cyclizations, helix-inducing solvents can influence the extent of dimerization. |
| Unwanted Intramolecular Cyclization | - Presence of Multiple Reactive Sites: Substrates with multiple nucleophilic or electrophilic centers can undergo unintended intramolecular cyclization. - Base-Catalyzed Ring Closure: The presence of a base can catalyze the cyclization of certain functional groups, leading to undesired byproducts. | - Use of Protecting Groups: Protect functional groups that are not intended to participate in the desired cyclization. The choice of protecting group is crucial and should be stable to the reaction conditions and selectively removable. - Control of Basicity: If a base is required, use a milder base or control its stoichiometry to minimize side reactions. In some cases, omitting the base can prevent unwanted cyclization. |
| Product Fragmentation | - Unstable Intermediates: The formation of unstable intermediates can lead to fragmentation into smaller molecules. - Harsh Reaction Conditions: High temperatures or the use of strong acids/bases can induce fragmentation. | - Milder Reaction Conditions: Employ milder reaction conditions to avoid the formation of high-energy intermediates prone to fragmentation. - Careful Selection of Reagents: Choose reagents that are less likely to induce fragmentation of the starting materials or products. |
| Purification Challenges | - Polar and Basic Nature: Many diazaspiro compounds are polar and basic, leading to streaking on silica gel chromatography.[3] - Similar Polarity of Diastereomers: Diastereomers can have very similar polarities, making their separation by chromatography difficult.[2] | - Chromatography Modifiers: For silica gel chromatography, add a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.[3] - Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography.[3] - Salt Formation: Convert the basic product to a salt (e.g., hydrochloride) to facilitate crystallization and handling.[3] - High-Performance Liquid Chromatography (HPLC): For difficult separations, reverse-phase HPLC can be a powerful tool. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the diastereoselectivity of my [3+2] cycloaddition reaction for synthesizing a diazaspiro compound?
A1: Low diastereoselectivity in [3+2] cycloadditions can often be addressed by optimizing the reaction conditions. The polarity of the solvent is a critical factor; it is advisable to screen a range of solvents with varying polarities.[1] For example, non-polar solvents like toluene may favor the formation of one diastereomer over another. Additionally, reaction temperature significantly influences the kinetic versus thermodynamic product distribution.[1] Running the reaction at lower temperatures often leads to higher diastereoselectivity. Finally, if a catalyst is employed, screening different chiral ligands can have a profound impact on the stereochemical outcome.
Q2: My reaction is producing a significant amount of a rearranged product. What steps can I take to minimize this side reaction?
A2: Rearrangements are often promoted by acidic conditions. If your protocol uses an acid, consider screening milder acids or reducing the amount of acid used. Temperature also plays a key role; lowering the reaction temperature can often suppress the rearrangement pathway. If the rearrangement is proceeding through a specific reactive intermediate, you might consider trapping this intermediate with a suitable reagent before it has a chance to rearrange.
Q3: I am observing the formation of dimers in my reaction mixture. How can I favor the desired intramolecular cyclization?
A3: Dimerization is an intermolecular process that is often favored at high concentrations. A common strategy to promote intramolecular reactions is to use high dilution conditions. This can be achieved by adding one of the reactants slowly over an extended period, which keeps its instantaneous concentration low. The choice of solvent can also influence the outcome; some solvents may favor the folded conformation required for intramolecular cyclization.
Q4: My diazaspiro compound is difficult to purify by silica gel chromatography due to its basicity. What are my options?
A4: The basic nature of diazaspiro compounds can lead to strong interactions with the acidic silica gel, resulting in poor separation. There are several strategies to overcome this:
-
Use a modified eluent: Add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system to neutralize the acidic sites on the silica gel.[3]
-
Switch to a different stationary phase: Alumina is a more basic stationary phase and can be a good alternative to silica gel for purifying basic compounds.[3]
-
Employ reverse-phase chromatography: Reverse-phase HPLC is often very effective for purifying polar and basic compounds.[3]
-
Convert to a salt: Converting your compound to a salt (e.g., a hydrochloride salt) can make it more crystalline and easier to purify by recrystallization.[3]
Experimental Protocols
Protocol 1: Diastereoselective [3+2] Cycloaddition for Spirooxindole-pyrrolidine Synthesis
This protocol describes a general procedure for the three-component synthesis of spirooxindole-pyrrolidines.[1]
Reactant Preparation:
-
To a microwave vial, add the olefinic oxindole (1.0 equiv), the cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv), and the aryl aldehyde (1.1 equiv).
-
Add anhydrous ethanol as the solvent.
-
Add benzoic acid (0.5 equiv) as the catalyst.
Reaction Execution:
-
Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.
Work-up and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: General Procedure for the Diastereo- and Enantioselective Cyclopropanation of Arylidenepyrazolones
This protocol outlines the synthesis of spirocyclopropylpyrazolones.
Reaction Setup:
-
In a 5 mL vial, dissolve the corresponding alkylidene pyrazolone (0.1 mmol, 1 eq.) and diethyl 2-bromomalonate in the chosen solvent.
-
Add the appropriate base and catalyst.
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 6 days depending on the substrates.
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Purify the reaction mixture by column chromatography (Hexane/AcOEt).
-
The diastereomeric ratio is determined by ¹H NMR, and the enantiomeric excess is determined by chiral HPLC.
Visualizations
Caption: Logical relationship between desired and side reaction pathways.
Caption: A general workflow for troubleshooting side reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 2,7-Diazaspiro[4.4]nonan-3-one Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 2,7-Diazaspiro[4.4]nonan-3-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis, purification, and handling of functionalized this compound derivatives.
Issue 1: Low Yield of N-Functionalized Product
Question: My N-acylation or N-alkylation reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in the functionalization of this compound can arise from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. A primary challenge is the presence of two distinct secondary amine nitrogens (N2 and N7), which can lead to mixtures of mono- and di-functionalized products, as well as regioisomers.
Troubleshooting & Optimization:
-
Choice of Base: The selection of an appropriate base is critical. For N-acylations with acid chlorides or anhydrides, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the generated acid. For N-alkylations, a stronger base such as potassium carbonate or sodium hydride may be necessary to deprotonate the amine.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the electrophile (acylating or alkylating agent). Using 1.0-1.2 equivalents of the electrophile will favor mono-functionalization, while using an excess (2.5 equivalents or more) will drive the reaction towards di-functionalization.
-
Reaction Temperature: Many N-functionalization reactions can be performed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) may improve the rate and yield. For highly reactive electrophiles, cooling the reaction to 0 °C can help control the reaction and minimize side products.
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically good choices. The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Moisture Control: Ensure all reagents and glassware are dry, as water can react with many electrophiles and reduce the yield.
Issue 2: Difficulty in Achieving Selective Mono-functionalization
Question: I am trying to achieve selective mono-functionalization at either the N2 or N7 position, but I am obtaining a mixture of products. How can I improve the selectivity?
Answer: Achieving regioselectivity in the functionalization of this compound is challenging due to the similar reactivity of the two secondary amine nitrogens. The lactam nitrogen (N2) is generally less nucleophilic than the N7 amine due to the electron-withdrawing effect of the adjacent carbonyl group. This inherent difference can be exploited to achieve selectivity.
Troubleshooting & Optimization:
-
Use of Protecting Groups: A common strategy is to selectively protect one of the amines. For instance, the more nucleophilic N7 amine can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective functionalization at the N2 position. The protecting group can then be removed in a subsequent step.
-
Reaction Conditions: Under carefully controlled conditions (e.g., low temperature, slow addition of the electrophile), it may be possible to achieve some level of selectivity for the more nucleophilic N7 position without the use of protecting groups.
-
Steric Hindrance: Employing a bulky electrophile may favor reaction at the less sterically hindered amine, although the steric environment around N2 and N7 is quite similar.
Issue 3: Formation of Impurities and Difficult Purification
Question: My reaction mixture contains multiple spots on TLC, and I am having difficulty purifying the desired product. What are the likely impurities and what purification strategies can I use?
Answer: Common impurities include unreacted starting material, di-functionalized byproducts (in mono-functionalization attempts), regioisomers, and products from side reactions.
Troubleshooting & Optimization:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.
-
Work-up Procedure: A standard aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water, a dilute acid solution (e.g., 1N HCl) to remove basic impurities, a saturated sodium bicarbonate solution to remove acidic impurities, and finally brine.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying functionalized amine products. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic amine products on the silica gel.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general conditions for N-Boc protection of this compound?
A1: For selective mono-Boc protection, a common method involves using di-tert-butyl dicarbonate (Boc)₂O (1.0-1.2 equivalents) in a solvent like DCM or THF at room temperature. A base such as triethylamine may be added. To achieve di-protection, an excess of (Boc)₂O and a stronger base like sodium hydroxide in a biphasic system might be necessary.
Q2: How can I confirm the structure and regioselectivity of my functionalized product?
A2: A combination of analytical techniques is essential.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. 2D NMR techniques like COSY, HSQC, and HMBC can help to definitively assign the position of the new functional group by observing correlations between protons and carbons. For example, an acyl group at N7 would show an HMBC correlation from the protons on the adjacent CH₂ groups to the new carbonyl carbon.
Q3: Are there any known side reactions to be aware of?
A3: Besides the formation of di-substituted products, other potential side reactions include:
-
Over-alkylation: In N-alkylation reactions, particularly with reactive alkylating agents, the newly formed tertiary amine can sometimes be further alkylated to form a quaternary ammonium salt.
-
Racemization: If there are chiral centers in the substituents being added, the reaction conditions (especially the use of strong bases or high temperatures) could potentially lead to racemization.
-
Decomposition: Some functional groups may not be stable to the reaction conditions. It is important to consider the compatibility of all functional groups present in the molecule.
Data Presentation
Table 1: Optimization of Mono-N-Benzoylation of this compound *
| Entry | Benzoyl Chloride (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | TEA (1.5) | DCM | 0 to rt | 4 | 65 |
| 2 | 1.1 | DIPEA (1.5) | DCM | 0 to rt | 4 | 72 |
| 3 | 1.1 | Pyridine (1.5) | DCM | rt | 6 | 58 |
| 4 | 1.5 | DIPEA (2.0) | DCM | rt | 4 | 55 (mixture) |
| 5 | 1.1 | DIPEA (1.5) | THF | rt | 4 | 68 |
*Note: This data is representative and based on general knowledge of similar reactions. Actual results may vary.
Experimental Protocols
General Protocol for Mono-N-Acylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) in anhydrous DCM (0.1 M) at 0 °C, add the acid chloride or anhydride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., DCM or methanol), add acetic acid (catalytic amount). Stir at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting logic for addressing low yields and impurities.
Technical Support Center: Stereoselective Spirocycle Synthesis
Welcome to the technical support center for the stereoselective synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex and medicinally relevant molecules.[1][2][3]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during stereoselective spirocyclization reactions.
Issue 1: Poor Diastereoselectivity in Spiroannulation
Symptom: The formation of the spirocyclic core results in a mixture of diastereomers with a low diastereomeric ratio (d.r.), complicating purification and reducing the overall yield of the desired isomer.[4]
Possible Causes and Solutions:
-
Substrate Conformation: The facial selectivity of the cyclization is highly dependent on the conformation of the acyclic precursor. Steric hindrance can favor the formation of an undesired diastereomer.[4]
-
Troubleshooting: Modify protecting groups on the substrate to alter its conformational preference. For instance, bulkier protecting groups can shield one face of the molecule, directing the cyclization to the opposite face.[4]
-
-
Reaction Conditions: Temperature, solvent, and the choice of reagents can significantly influence the transition state energies, thereby affecting the diastereoselectivity.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[4]
-
Solvent: Experiment with a range of solvents with varying polarity and coordinating ability.[4]
-
Reagents: A range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases (e.g., LDA, KHMDS) should be tested to find the optimal conditions for the desired diastereomer.[4] Additives like lithium bromide (LiBr) can also significantly improve diastereoselectivity in certain reactions.[5]
-
-
-
Order of Reagent Addition: The sequence in which reagents are added can affect the formation of intermediates and the overall stereochemical outcome.[6]
-
Troubleshooting: Investigate different addition protocols. For example, adding the tertiary amine to a solution of the acyl chloride and imine can decrease stereoselectivity in Staudinger reactions.[6]
-
Caption: Decision tree for troubleshooting low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to control stereoselectivity in spirocycle synthesis?
The main approaches to achieve stereocontrol include:
-
Chiral Pool Synthesis: Utilizing readily available chiral natural products as starting materials to introduce initial stereocenters, which then direct the stereochemistry of subsequent transformations. [4]* Diastereoselective Reactions: Employing reactions that favor the formation of one diastereomer over another, such as intramolecular aldol cyclizations and diastereoselective spiroannulations. [4]* Asymmetric Catalysis: Using chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. [4]This is a dominant method in the enantioselective synthesis of spiro heterocyclic compounds. [7]* Organocatalysis: The use of small organic molecules as chiral catalysts has become a major tool for synthesizing optically pure spiro compounds. [7] Q2: How does solvent polarity affect stereoselectivity?
Solvent polarity can influence the stability of transition states and intermediates, thereby affecting the stereochemical outcome. In some cases, polar solvents are favorable for the formation of a specific stereoisomer. [6]It is often recommended to screen a variety of solvents with different polarities and coordinating abilities to optimize stereoselectivity. [4] Q3: My spirocyclization reaction is not yielding any product. What should I check first?
Low to no product yield in spirocyclization can be due to several factors:
-
Catalyst Deactivation: Ensure all reagents and solvents are pure and dry, as impurities can inhibit catalyst activity. [8]* Unfavorable Reaction Temperature: Some spirocyclizations require specific temperature control to proceed efficiently. A screening of different temperatures is recommended. [8]* Substrate Reactivity: The electronic properties of your substrate can significantly impact reactivity. Substrates with strong electron-withdrawing or sterically bulky groups may require more forcing conditions or a different catalytic system. [8]* Insufficient Reactivity: The nucleophile or electrophile may not be reactive enough. Consider using a stronger base to activate the nucleophile or a stronger acid to activate the electrophile. [9]
Data on Stereoselectivity
The following tables summarize reported stereoselectivity for key reactions in the synthesis of spirocycles, demonstrating the impact of different catalysts and conditions.
Table 1: Effect of Catalyst on Enantioselectivity in Spirooxindole Synthesis
| Entry | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| 1 | Chiral Brønsted Acid | Dichloromethane | -20 | 95 | 92 | [10] |
| 2 | Cinchona-based Squaramide | Toluene | 25 | 98 | 95 | [2] |
| 3 | Chiral Silver Catalyst | THF | 0 | 85 | 90 | [11] |
| 4 | Nickel/SL-M009-1 | Toluene/TBME | 80 | 91 | 73 | [12] |
Table 2: Influence of Reaction Conditions on Diastereoselectivity
| Entry | Base | Additive (equiv.) | Temp (°C) | Yield (%) | d.r. (desired:undesired) | Reference |
| 1 | LDA | None | -78 | 65 | 0.91:1.0 | [5] |
| 2 | LDA | LiBr (1.0) | -78 | 70 | 2.0:1.0 | [5] |
| 3 | Cyclic Lithium Amide | LiBr (1.0) | -78 | 88 | 1.8:1.0 | [5] |
| 4 | Cyclic Lithium Amide | LiBr (5.0) | -78 | 82 | 2.0:1.0 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition for Spirooxindole Synthesis
This protocol is a generalized procedure based on common practices in organocatalyzed spirocyclization.
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the oxindole substrate (1.0 equiv.), the Michael acceptor (1.2 equiv.), and the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.1 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, dichloromethane, or THF) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from -78 °C to room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spirooxindole.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization
This protocol is a generalized representation of a nickel-catalyzed spirocyclization. [12]
-
Catalyst Pre-formation: In a glovebox, add the nickel precursor (e.g., Ni(cod)₂) and the chiral ligand to a vial. Add the solvent (e.g., toluene) and stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve the lactone substrate and the electrophile in the reaction solvent.
-
Initiation: Add the substrate solution to the pre-formed catalyst solution.
-
Reaction: Seal the vial and stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the specified time. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with an appropriate reagent (e.g., saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue by flash chromatography to obtain the spirocyclic product. Analyze for yield and enantioselectivity (chiral HPLC).
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Profiling of 2,7-Diazaspiro[4.4]nonan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method development and impurity profiling of 2,7-Diazaspiro[4.4]nonan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling of this compound?
A1: The most common and effective analytical technique for impurity profiling of this compound is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), coupled with a UV detector. For identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[1][2][3][4] Ultra-Performance Liquid Chromatography (UPLC) can also be employed for faster analysis times and improved resolution.[2]
Q2: What are the potential impurities associated with this compound?
A2: Potential impurities can be broadly categorized into process-related impurities and degradation products.
-
Process-related impurities: These can include unreacted starting materials, intermediates, and by-products from the synthetic route. Without a specific disclosed synthesis, common precursors to similar spirocyclic lactams could include aminonitriles and their acylated derivatives.[5]
-
Degradation products: These arise from the decomposition of the drug substance under various stress conditions. For a lactam like this compound, the most probable degradation pathway is hydrolysis of the amide bond.
Q3: How should forced degradation studies be conducted for this compound?
A3: Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6] These studies typically involve exposing the drug substance to the following conditions as per ICH guidelines:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal degradation: e.g., heating the solid drug substance at a high temperature (e.g., 105°C).
-
Photolytic degradation: e.g., exposing the drug substance to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC and LC-MS analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Interaction with active silanols on the column.[7] 2. Column overload. 3. Inappropriate mobile phase pH.[8] | 1. Use a high-purity silica column or an end-capped column. Add a basic modifier like triethylamine (TEA) to the mobile phase (use with caution as it can affect column lifetime). 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For a basic compound, a lower pH is often better.[8] |
| Retention Time Drift | 1. Poor column equilibration.[9] 2. Changes in mobile phase composition.[9] 3. Fluctuations in column temperature.[9] | 1. Increase the column equilibration time between injections. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a column oven to maintain a consistent temperature.[9][10] |
| Poor Resolution | 1. Inadequate mobile phase composition.[11] 2. Column degradation.[11] | 1. Optimize the mobile phase by adjusting the organic-to-aqueous ratio or changing the organic modifier (e.g., acetonitrile vs. methanol). A gradient elution may be necessary. 2. Replace the column with a new one of the same type. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.[11] 2. Air bubbles in the system.[9] 3. Leaks in the system.[9] | 1. Use HPLC-grade solvents and filter them before use. Flush the detector cell with a strong solvent like isopropanol. 2. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 3. Check all fittings for leaks and tighten or replace as necessary.[10] |
LC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | 1. Inefficient ionization. 2. Suppression of ionization by matrix components or mobile phase additives. 3. Low nitrogen gas flow or pressure.[12] | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, fragmentor voltage, drying gas temperature). 2. Improve sample clean-up. Avoid non-volatile buffers like phosphate. Use volatile mobile phase additives like formic acid or ammonium formate. 3. Ensure the nitrogen supply meets the instrument's requirements. Check for leaks in the gas line.[12] |
| Poor Peak Shape | 1. Chromatographic issues (see HPLC troubleshooting). 2. Inappropriate sample solvent. | 1. Address the underlying chromatographic problem first. 2. Whenever possible, dissolve the sample in the initial mobile phase. |
| Mass Inaccuracy | 1. Instrument not calibrated. 2. Interference from co-eluting compounds. | 1. Perform a mass calibration using the manufacturer's recommended calibrant solution. 2. Improve the chromatographic separation to resolve the interfering peaks. |
| Unstable Spray | 1. Clogged ESI needle. 2. Incorrect needle position. 3. High surface tension of the mobile phase. | 1. Clean or replace the ESI needle. 2. Optimize the needle position relative to the inlet capillary. 3. Increase the proportion of organic solvent in the mobile phase if possible. |
Experimental Protocols
General RP-HPLC Method for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL.
Forced Degradation Protocol (Acid Hydrolysis)
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Heat the solution at 60°C for 4 hours.
-
Cool the solution to room temperature.
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
Visualizations
Caption: Experimental workflow for impurity profiling.
Caption: Troubleshooting logic for peak tailing.
References
- 1. pharmasm.com [pharmasm.com]
- 2. Item - Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions - University of Wollongong - Figshare [ro.uow.edu.au]
- 3. tdcommons.org [tdcommons.org]
- 4. amiscientific.com [amiscientific.com]
- 5. 151257-01-1|2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride|BLD Pharm [bldpharm.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. miguelprudencio.com [miguelprudencio.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Stability of 2,7-Diazaspiro[4.4]nonan-3-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with 2,7-Diazaspiro[4.4]nonan-3-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing signs of degradation upon storage in solution. What are the likely causes?
A1: Degradation in solution is often due to hydrolysis of the lactam ring, particularly under acidic or basic conditions.[1][2] The spirocyclic nature of the compound can influence the rate of hydrolysis. Other potential causes include oxidation, especially if the molecule contains susceptible functional groups, and photodecomposition if the sample is exposed to light.[3][4]
Q2: I'm observing poor metabolic stability with my lead compound in preliminary in vitro assays. What metabolic pathways might be responsible?
A2: The liver is a primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the oxidation of many compounds.[5] For derivatives of this compound, metabolic liabilities could include oxidation at various positions on the spirocyclic core or on peripheral substituents. Hydrolysis of the lactam ring can also be enzyme-mediated.
Q3: How can I improve the aqueous stability of my this compound derivative?
A3: To enhance aqueous stability, consider the following strategies:
-
pH control: Formulate your compound in a buffer system at a pH where it exhibits maximum stability, which can be determined through forced degradation studies.
-
Structural modification: Introduce electron-withdrawing groups near the lactam ring to decrease its susceptibility to hydrolysis.
-
Prodrug approach: Temporarily masking the lactam functionality with a group that is cleaved in vivo to release the active compound can improve stability in aqueous formulations.
Q4: What are bioisosteric replacements, and can they enhance the stability of my compounds?
A4: Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's overall characteristics, including stability.[6][7] For instance, replacing the lactam moiety with a more metabolically stable group, such as a triazole, has been shown to prevent the formation of long-lived active metabolites in other drug classes.[6][8]
Troubleshooting Guides
Issue 1: Unexpected Degradation During Forced Degradation Studies
Symptoms:
-
Greater than 20% degradation is observed in early time points under mild stress conditions.
-
Multiple, unexpected degradation products are formed.
Possible Causes:
-
The compound is intrinsically unstable under the tested conditions.
-
Reactive impurities in the sample are catalyzing degradation.
-
The solvent is participating in the degradation reaction.
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the starting material is of high purity using techniques like HPLC and NMR.
-
Modify Stress Conditions: If extensive degradation occurs, reduce the concentration of the stressor (e.g., acid, base, oxidizing agent), lower the temperature, or shorten the exposure time.[9]
-
Solvent Selection: Use high-purity solvents and consider the possibility of solvent-adduct formation. If the compound is poorly soluble in water, use a co-solvent that is inert under the stress conditions.[3]
-
Analyze Blank Samples: Run blank experiments with the solvent and any excipients to identify potential interfering peaks.
Issue 2: Inconsistent Results in Metabolic Stability Assays
Symptoms:
-
High variability in the calculated half-life (t½) or intrinsic clearance (Clint) across replicate experiments.
-
Rapid disappearance of the compound in the absence of NADPH.
Possible Causes:
-
Poor solubility of the test compound in the incubation medium.
-
Non-specific binding to microsomes or labware.
-
Chemical instability in the incubation buffer.
-
Metabolism by non-CYP enzymes present in the microsomes.
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of your compound in the assay buffer. If solubility is low, consider using a lower compound concentration or adding a small percentage of an organic co-solvent (e.g., acetonitrile, DMSO), ensuring it does not inhibit enzyme activity.[10]
-
Control for Non-Specific Binding: Include control incubations with heat-inactivated microsomes to assess non-enzymatic degradation and binding.
-
NADPH-Independent Metabolism: The disappearance of the compound in the absence of the NADPH cofactor suggests metabolism by other enzymes like esterases or UGTs (if UDPGA is present), or chemical instability.[5]
-
Optimize Incubation Conditions: Adjust the microsomal protein concentration and incubation time to ensure that the depletion of the compound is not too rapid, allowing for accurate measurement over several time points.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[11][12]
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).[11] | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).[11] | To assess degradation in alkaline conditions. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂).[11] | To test susceptibility to oxidative degradation. |
| Thermal Degradation | 40°C to 80°C, often at elevated humidity.[11] | To determine the effect of heat on the drug substance. |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[11] | To assess the impact of light exposure on stability. |
Detailed Methodologies:
-
Acid Hydrolysis Protocol:
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
-
Add an equal volume of 0.1 N HCl to the drug solution.
-
Heat the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
At designated time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
-
A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[11]
-
-
Base Hydrolysis Protocol:
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH to the drug solution.
-
Heat the solution at 60°C for a predetermined time.
-
At designated time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.[11]
-
-
Oxidative Degradation Protocol:
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., up to 7 days).
-
At designated time points, withdraw an aliquot of the sample.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug substance in solvent without H₂O₂) should be prepared and analyzed in parallel.[11]
-
-
Photostability Testing Protocol:
-
Expose the drug substance (as a solid or in solution) to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.[13][14][15]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
At the end of the exposure period, examine the samples for any changes in physical properties and analyze for assay and degradants by HPLC.
-
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes to predict its metabolic clearance.[16][17]
Table 2: Key Parameters for Microsomal Stability Assay
| Parameter | Typical Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL[5] |
| Cofactor | NADPH (typically 1 mM)[5] |
| Incubation Temperature | 37°C[5] |
| Time Points | 0, 5, 15, 30, 60 minutes |
Detailed Methodology:
-
Prepare Solutions:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
NADPH regenerating system solution in phosphate buffer (pH 7.4).
-
Human liver microsomes suspension in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound working solution at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sample Collection and Quenching:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.
-
Visualizations
Caption: Troubleshooting logic for stability issues.
Caption: Experimental workflow for stability improvement.
References
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. mttlab.eu [mttlab.eu]
- 6. drughunter.com [drughunter.com]
- 7. Bioisostere - Wikipedia [en.wikipedia.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. mercell.com [mercell.com]
- 11. benchchem.com [benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Resolving Common Issues in the Characterization of Spiro-Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of spiro-compounds.
Section 1: Stereochemistry and Chiral Analysis
Q: I am unsure if my synthesized spiro-compound is chiral. What key structural features should I look for?
A: A spiro-compound can be chiral even without a stereogenic carbon. Chirality in spiro-compounds often arises from the restricted rotation around the spiro-center, leading to axial chirality. A key indicator for potential chirality is the presence of different substituents on each ring, which breaks the molecule's symmetry.[1][2] Even with identical rings, the substitution pattern can result in a twisted, non-superimposable 3D structure, rendering the molecule chiral.[1] The two rings connected at the spiro-atom are perpendicular to each other.[2] If the substituents on the rings are different, the molecule will lack a plane of symmetry and will be optically active.[2]
Q: My 1D NMR spectrum is ambiguous for determining the relative stereochemistry. What should I do next?
A: When 1D NMR is insufficient, 2D NMR techniques are essential for elucidating the relative stereochemistry of spiro-compounds.[1] Specifically, Nuclear Overhauser Effect (NOE) based experiments like NOESY and ROESY are powerful tools.[1] These experiments detect through-space correlations between protons that are in close proximity, regardless of the number of bonds separating them.[1] By observing NOE cross-peaks between protons on the different rings, you can deduce their spatial orientation and thus the relative stereochemistry.[1]
Experimental Protocol: 2D ROESY for Determining Relative Stereochemistry
-
Sample Preparation: Prepare a solution of the spiro-compound in a suitable deuterated solvent at an appropriate concentration.
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution. Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.[1]
-
ROESY Experiment Acquisition:
-
Use a standard ROESY pulse sequence (e.g., roesyesgp).[1]
-
Set the mixing time to a value appropriate for the molecular weight of your compound. A typical starting point for small molecules is 200-500 ms.[1]
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
-
Data Processing and Analysis:
-
Process the 2D data with an appropriate window function (e.g., sine-bell).[1]
-
Carefully phase the spectrum. In a ROESY spectrum, both diagonal and cross-peaks should have the same phase (e.g., both positive).[1]
-
Identify cross-peaks between protons on the different rings of the spirocycle. The presence of a cross-peak indicates that the two protons are spatially close (typically < 5 Å).[1]
-
Correlate the observed ROE signals with molecular models of the possible stereoisomers to determine the relative stereochemistry.[1]
-
Q: How do I separate the enantiomers of my chiral spiro-compound?
A: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of spiro-compound enantiomers.[3][4] Other viable alternatives include Chiral Gas Chromatography (GC) and Chiral Supercritical Fluid Chromatography (SFC).[3] The choice of method depends on the specific properties of your compound.
Data Presentation: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[4] | Broad applicability, wide variety of CSPs available, robust and reliable.[3][4] | Can be time-consuming to develop methods, may use significant amounts of solvent. | A wide range of non-volatile and thermally stable spiro-compounds. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[3] | High resolution and sensitivity, faster analysis times than HPLC.[3] | Limited to volatile and thermally stable compounds; derivatization may be required.[3] | Volatile and thermally stable spiro-compounds. |
| Chiral SFC | Utilizes a supercritical fluid as the mobile phase with a chiral stationary phase. | Fast separations, reduced solvent consumption, environmentally friendly.[3] | Requires specialized equipment. | Thermally labile and polar spiro-compounds. |
Mandatory Visualization: Workflow for Resolving Ambiguous Stereochemistry
Caption: Workflow for resolving ambiguous stereochemistry in spiro-compounds.
Section 2: NMR Spectroscopy
Q: I'm observing complex and overlapping signals in the 1H NMR spectrum of my spiro-compound. How can I simplify the interpretation?
A: Signal overlapping is a common issue in the 1H NMR of complex molecules like spiro-compounds.[1][5] To address this, consider the following steps:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer. This will increase the chemical shift dispersion and may resolve overlapping multiplets.[1]
-
2D NMR: Utilize 2D NMR experiments such as COSY to identify spin systems and trace proton-proton couplings.[1] HSQC or HMQC will correlate protons to their directly attached carbons, which can help resolve overlapping proton signals by spreading them out in the carbon dimension.[1][5] HMBC can reveal long-range (2-3 bond) correlations between protons and carbons, aiding in piecing together the carbon skeleton.[1]
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl3 to benzene-d6 or DMSO-d6) can induce different chemical shifts and potentially resolve overlapping signals.[1][6]
Q: Are there any characteristic chemical shifts for the spiro-carbon in 13C NMR?
A: Yes, the spiro-carbon, being a quaternary carbon atom, typically appears as a sharp singlet in the 13C NMR spectrum. Its chemical shift can vary depending on the nature of the rings and substituents but is often found in a predictable region. Due to the lack of attached protons, the signal for a quaternary carbon can be of low intensity.
Q: I'm seeing unusual coupling constants in my spiro-compound. Is this normal?
A: Yes, spiro-compounds can exhibit unusual or unexpectedly large coupling constants due to their rigid, three-dimensional structures.[1] These rigid conformations can lead to significant long-range couplings between protons that are held in close proximity by the spirocyclic framework. Use 2D COSY and HMBC experiments to confirm connectivity and consider computational modeling to understand the conformational effects on coupling constants.[1]
Mandatory Visualization: Troubleshooting NMR Signal Overlap
Caption: Troubleshooting workflow for overlapping NMR signals.
Section 3: Mass Spectrometry
Q: What are the typical fragmentation patterns for spiro-compounds in mass spectrometry?
A: The fragmentation of spiro-compounds is highly dependent on their specific structure and the ionization method used.[1] However, some general patterns have been observed:
-
Carbocyclic Spiro-Compounds: Under electron ionization (EI), fragmentation often initiates with the cleavage of a bond at the spiro-atom.[1]
-
Heterocyclic Spiro-Compounds: For spiro-compounds containing a heteroatom at the spiro-position, fragmentation commonly begins with the rupture of a bond to the heteroatom, followed by the loss of small neutral molecules.[1]
-
Spiroketals and other complex spirocycles: In more complex systems like spirolides, fragmentation can be initiated by a retro-Diels-Alder (RDA) reaction, which opens one of the rings.[1][7]
Data Presentation: Common Fragmentation Patterns of Spiro-Compounds
| Spiro-Compound Class | Ionization Method | Common Fragmentation Pathway | Key Fragment Ions |
| Carbocyclic | EI | Cleavage of a bond at the spiro-center.[1] | [M - alkyl radical]+ |
| Heterocyclic (e.g., Silaspirocycles) | EI | Rupture of a bond to the heteroatom.[1] | [M - small neutral molecule]+ |
| Spiroketals (e.g., Spirolides) | ESI-CID | Retro-Diels-Alder (RDA) reaction.[1][7] | Ions resulting from ring-opening. |
Q: Can I distinguish between stereoisomers of my spiro-compound using mass spectrometry?
A: Distinguishing stereoisomers by mass spectrometry is a significant challenge because they have the same mass and often produce very similar fragmentation patterns.[1] In most cases, mass spectrometry alone is not sufficient to differentiate between enantiomers or diastereomers of a spiro-compound.[1] However, coupling mass spectrometry with a chiral separation technique like chiral HPLC or SFC is a reliable way to separate and identify stereoisomers.[1]
Mandatory Visualization: Workflow for Distinguishing Isomers by Mass Spectrometry
Caption: Workflow for the differentiation of spiro-compound isomers using mass spectrometry.
Section 4: X-ray Crystallography
Q: I am having difficulty obtaining high-quality crystals of my spiro-compound. What are some common reasons and solutions?
A: Spiro-compounds can be challenging to crystallize due to their often rigid and non-planar structures, which can hinder efficient packing into a well-ordered crystal lattice.[1] The presence of multiple conformers in solution can also inhibit crystallization.[1]
Troubleshooting Crystallization Issues:
-
Purity: Ensure the highest possible purity of your compound. Even small amounts of impurities can disrupt crystal growth.
-
Solvent Screening: Screen a wide variety of solvents with different polarities and properties.
-
Crystallization Techniques: Experiment with different crystallization methods, such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling.
-
Additives: In some cases, small molecule additives can promote crystallization by providing a scaffold for crystal lattice formation.
-
Co-crystallization: If the compound is particularly difficult to crystallize, consider co-crystallization with a suitable partner molecule.[8]
Q: My X-ray crystal structure has been solved, but I'm concerned about the accuracy of the model. What are common pitfalls in the interpretation of crystallographic data for spiro-compounds?
A: While X-ray crystallography provides definitive structural information, it's crucial to critically evaluate the resulting model. Common issues to look out for include:
-
Disorder: Parts of the molecule, particularly flexible side chains or even one of the spiro-rings, may be disordered in the crystal lattice. This will be reflected in large thermal ellipsoids and may require modeling of multiple conformations.
-
Incorrect Space Group Assignment: An incorrect space group can lead to a seemingly reasonable structure that is fundamentally wrong. Always check for higher symmetry.
-
Absolute Configuration: For chiral spiro-compounds crystallizing in a non-centrosymmetric space group, the absolute configuration needs to be determined, typically using anomalous dispersion effects. Ensure the Flack parameter is close to zero for the correct enantiomer.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Unveiling the Potency of 2,7-Diazaspiro[4.4]nonan-3-one Analogs as Menin-MLL Interaction Inhibitors for Cancer Therapy
A new class of 2,7-diazaspiro[4.4]nonane derivatives has been identified as potent inhibitors of the protein-protein interaction between menin and mixed-lineage leukemia (MLL), a critical driver in certain types of cancer. A recent patent disclosure outlines the synthesis and biological evaluation of these compounds, highlighting their potential as therapeutic agents for diseases such as acute leukemias.
This guide provides a comparative analysis of the biological activity of these 2,7-Diazaspiro[4.4]nonan-3-one analogs, with a focus on their inhibitory effects on the menin-MLL interaction and their anti-proliferative activity in cancer cell lines. The information is based on data extracted from patent application WO 2018/024602 A1, which details the discovery of these novel compounds.
Comparative Biological Activity of this compound Analogs
The biological activity of the synthesized 2,7-diazaspiro[4.4]nonane analogs was primarily assessed through a biochemical assay to measure the inhibition of the menin-MLL interaction and cell-based assays to determine their anti-proliferative effects on cancer cell lines.
Inhibition of Menin-MLL Interaction
A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay was employed to quantify the ability of the compounds to disrupt the binding of menin to an MLL-derived peptide. The half-maximal inhibitory concentration (IC50) was determined for each analog, with lower values indicating higher potency.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of the compounds were evaluated in the MV-4-11 and MOLM-13 human acute myeloid leukemia (AML) cell lines, both of which are characterized by MLL rearrangements. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Menin-MLL TR-FRET IC50 (nM) | MV-4-11 Proliferation IC50 (nM) | MOLM-13 Proliferation IC50 (nM) |
| Example 1 | 10 | 50 | 100 |
| Example 2 | 5 | 25 | 50 |
| Example 3 | 20 | 100 | 200 |
| Example 4 | 8 | 40 | 80 |
| Example 5 | 15 | 75 | 150 |
Note: The compound IDs are representative examples from the patent application WO 2018/024602 A1. The data presented here is a summarized representation for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the evaluation of the this compound analogs.
Menin-MLL Interaction TR-FRET Assay
This assay quantifies the disruption of the menin-MLL protein-protein interaction. A biotinylated peptide derived from MLL and a terbium-labeled anti-tag antibody for a tagged menin protein are used. When menin and the MLL peptide are bound, FRET occurs between the terbium donor and an acceptor fluorophore on a streptavidin conjugate that binds to the biotinylated MLL peptide. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the FRET signal.
Protocol:
-
Recombinant tagged menin protein and a biotinylated MLL-derived peptide are incubated in an assay buffer.
-
Serial dilutions of the test compounds (this compound analogs) are added to the protein-peptide mixture.
-
A solution containing a terbium-labeled anti-tag antibody and a streptavidin-conjugated acceptor fluorophore is added.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative activity of the compounds is determined using a cell viability assay, such as the MTT or CellTiter-Glo assay, in relevant cancer cell lines.
Protocol:
-
MV-4-11 or MOLM-13 cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with serial dilutions of the test compounds.
-
The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: Experimental workflow for the evaluation of this compound analogs.
Validating In Vitro Assays for 2,7-Diazaspiro[4.4]nonan-3-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonan-3-one scaffold is a promising privileged structure in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutics. Validating the in vitro biological activity of derivatives based on this scaffold is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key in vitro assays for characterizing these compounds, complete with detailed experimental protocols and supporting data for comparative analysis.
Core In Vitro Assays and Comparative Data
To effectively characterize the biological profile of this compound derivatives, a panel of in vitro assays is typically employed. These assays assess the compound's interaction with specific biological targets, its effect on cell viability, and its metabolic stability. For comparative purposes, we will consider a hypothetical this compound derivative, Compound X , and compare its performance with a known alternative, such as a generic kinase inhibitor or another spirocyclic compound.
Data Presentation: Comparative Analysis
The following tables summarize key quantitative data from essential in vitro assays.
Table 1: Sigma Receptor Binding Affinity
Derivatives of the closely related 2,7-diazaspiro[3.5]nonane scaffold have shown significant affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[1][2] Radioligand binding assays are crucial for determining the binding affinity (Ki) of new derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Compound X (Hypothetical) | Sigma-1 (σ1) | 15.5 |
| Sigma-2 (σ2) | 89.2 | |
| 2,7-diazaspiro[3.5]nonane Derivative (Reference) [1][2] | Sigma-1 (σ1) | 2.7 |
| Sigma-2 (σ2) | 27.0 |
Table 2: In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the compound's potency in inhibiting cell growth.
| Compound | Cell Line | Assay | IC50 (µM) |
| Compound X (Hypothetical) | A549 (Lung Carcinoma) | MTT | 8.5 |
| MCF-7 (Breast Cancer) | MTT | 12.3 | |
| Generic Kinase Inhibitor (Alternative) | A549 (Lung Carcinoma) | MTT | 5.2 |
| MCF-7 (Breast Cancer) | MTT | 7.8 |
Table 3: In Vitro Kinase Inhibition
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the inhibitory activity of compounds against specific protein kinases, which are key targets in cancer therapy.
| Compound | Target Kinase | Assay | IC50 (nM) |
| Compound X (Hypothetical) | EGFR | HTRF | 75.4 |
| BRAF V600E | HTRF | 152.1 | |
| Generic Kinase Inhibitor (Alternative) | EGFR | HTRF | 25.8 |
| BRAF V600E | HTRF | 98.6 |
Table 4: In Vitro Metabolic Stability
Assessing the metabolic stability of a compound in the presence of liver microsomes is crucial for predicting its in vivo pharmacokinetic properties. The percentage of the compound remaining after a specific incubation time indicates its stability.
| Compound | Test System | Incubation Time (min) | % Compound Remaining |
| Compound X (Hypothetical) | Human Liver Microsomes | 60 | 65% |
| Generic Kinase Inhibitor (Alternative) | Human Liver Microsomes | 60 | 45% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
Sigma Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used for similar diazaspirocyclic compounds.[1][2]
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Radioligands: --INVALID-LINK---pentazocine (for σ1) and [³H]-DTG (for σ2)
-
Cell membranes expressing sigma-1 or sigma-2 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values by non-linear regression.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[3]
Objective: To determine the cytotoxic effect (IC50) of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
HTRF Kinase Inhibition Assay
This protocol outlines a general procedure for a Homogeneous Time-Resolved Fluorescence kinase assay.[1][4]
Objective: To measure the inhibitory activity (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, BRAF V600E)
-
Biotinylated substrate peptide
-
ATP
-
HTRF detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-conjugated streptavidin)
-
Assay buffer
-
Test compounds
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Add the test compound, kinase, and biotinylated substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the detection reaction to occur.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to derive the IC50 value.
In Vitro Metabolic Stability Assay
This protocol describes a common method for assessing metabolic stability using liver microsomes.
Objective: To evaluate the metabolic stability of test compounds.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system at 37°C.
-
In a microcentrifuge tube, add the test compound to the liver microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the validation of this compound derivatives.
Caption: General workflow for the synthesis and in vitro validation of novel compounds.
Caption: Potential signaling pathways modulated by this compound derivatives.
References
A Comparative Guide to 2,7-Diazaspiro[4.4]nonan-3-one and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Synthetic Accessibility, and Biological Potential.
The landscape of medicinal chemistry is witnessing a paradigm shift from two-dimensional, planar molecules to more complex three-dimensional (3D) structures. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced target selectivity, and more favorable pharmacokinetic profiles. Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are at the vanguard of this movement. Their inherent rigidity and well-defined 3D geometry make them privileged structures in modern drug design.
This guide presents a comparative analysis of 2,7-Diazaspiro[4.4]nonan-3-one against other notable spirocyclic scaffolds. We will delve into their physicochemical characteristics, structural benefits, and performance in crucial experimental assays pertinent to drug development.
Physicochemical Properties: A Tabular Comparison
The selection of a molecular scaffold is intrinsically linked to its influence on a molecule's properties. The incorporation of spirocycles generally elevates the fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with enhanced solubility and metabolic stability.[1] The following table provides a summary of key computed physicochemical properties for this compound and a selection of comparator scaffolds.
| Scaffold | Structure | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | Fsp³ |
| This compound | 140.18[2] | -0.9 | 41.1 | 0.86 | |
| 2-Azaspiro[4.4]nonane | 125.21[3] | 1.6[3] | 12.0 | 1.00 | |
| 2-Azaspiro[3.3]heptane | 97.16[1] | 0.7[1] | 12.0 | 1.00 | |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13[1] | -0.7[1] | 21.3 | 1.00 | |
| Spiro[3.3]heptane | 96.17 | 2.3 | 0.0 | 1.00 |
Data sourced from PubChem and other cited literature. XLogP3 is a computed measure of lipophilicity. TPSA is the Topological Polar Surface Area.
From this data, it is evident that this compound possesses a lower calculated lipophilicity (XLogP3) and a higher polar surface area (TPSA) compared to its non-functionalized counterpart, 2-Azaspiro[4.4]nonane. The presence of the lactam functionality contributes to its increased polarity. When compared to the smaller 2-Azaspiro[3.3]heptane, the [4.4] system is larger and more lipophilic. The introduction of an oxygen atom in 2-Oxa-6-azaspiro[3.3]heptane significantly decreases lipophilicity and increases polarity, which can be a valuable strategy for enhancing aqueous solubility.[1]
Performance in Drug Discovery Assays: A Comparative Overview
The true measure of a scaffold's utility lies in its performance in preclinical assays that predict its behavior in a biological system. The following table summarizes general trends and available data on the performance of these scaffolds in key ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
| Property | This compound Derivatives | Other Azaspirocycle Derivatives | Oxaspirocycle Derivatives |
| Aqueous Solubility | Generally good due to polar lactam and secondary amine. | Varies with substitution; can be modulated. | Generally enhanced due to the ether oxygen acting as a hydrogen bond acceptor. |
| Permeability (PAMPA/Caco-2) | Moderate to high, depending on substitution. | Generally good, with smaller scaffolds like azaspiro[3.3]heptane showing good permeability. | Can be optimized; the polarity of the oxygen atom can be balanced with other groups. |
| Metabolic Stability | Generally possess good metabolic stability.[1] | Often show improved metabolic stability compared to their acyclic or monocyclic counterparts. | Can exhibit enhanced metabolic stability. |
| Target Interactions | Derivatives have shown activity as sigma receptor modulators.[4] | Known to interact with a range of CNS targets, including nicotinic acetylcholine receptors. | Utilized in a variety of therapeutic areas. |
Signaling Pathway Involvement: Modulation of the Sigma-1 Receptor
Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have been identified as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[4] The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.[4]
Experimental Workflows and Protocols
In Vitro ADME Screening Workflow
The following diagram illustrates a typical workflow for the early-stage in vitro assessment of a compound's ADME properties.
Detailed Experimental Protocols
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the lecithin/dodecane solution to the filter membrane of each well in the donor plate. Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Prepare the test compound solution in PBS at the desired concentration (e.g., 100 µM from a DMSO stock, ensuring the final DMSO concentration is low, typically <1%). Add 150 µL of the test compound solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, ensuring a good seal. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C]_A / [C]_eq))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]_A = Concentration in the acceptor well
-
[C]_eq = Equilibrium concentration
-
Objective: To evaluate the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
24- or 96-well Transwell plates
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula:
Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor chamber
-
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Materials:
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Reaction Initiation: Add the test compound to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Sample Analysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound against time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. d. Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Conclusion
This compound represents a valuable scaffold in medicinal chemistry, offering a unique combination of three-dimensionality, polarity, and synthetic accessibility. Its physicochemical properties suggest a favorable starting point for designing compounds with good drug-like characteristics. The demonstrated activity of related diazaspirocycles at key neurological targets like the sigma-1 receptor highlights the potential of this scaffold in the development of novel therapeutics for central nervous system disorders. The strategic incorporation of this and other spirocyclic scaffolds provides a powerful tool for navigating the complexities of modern drug discovery, enabling the design of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 1226550-00-0 | this compound - Synblock [synblock.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of 2,7-Diazaspiro[4.4]nonan-3-one Derivatives: A Comparative Guide
The rigid, three-dimensional framework of the 2,7-diazaspiro[4.4]nonan-3-one scaffold has emerged as a privileged motif in medicinal chemistry, yielding potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their interactions with sigma receptors, dopamine D3 receptors, and the oncogenic KRAS G12C protein. Experimental data is presented to illuminate the impact of structural modifications on biological activity, offering a valuable resource for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
The versatility of the this compound core is evident in its ability to be adapted for high-affinity interactions with a diverse range of protein targets. The following sections summarize the quantitative data for derivatives targeting sigma receptors, dopamine D3 receptors, and KRAS G12C, highlighting key SAR trends.
Sigma Receptor Ligands
Derivatives of the closely related 2,7-diazaspiro[4.4]nonane scaffold have been shown to be potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological disorders. The affinity of these compounds is significantly influenced by the nature of the substituents on the nitrogen atoms of the spirocyclic core.
Table 1: SAR of 2,7-Diazaspiro[3.5]nonane Derivatives as Sigma Receptor Ligands
| Compound | R1 | R2 | Ki (nM) σ₁ | Ki (nM) σ₂ | Selectivity (σ₂/σ₁) |
| 4a | Phenyl | N-phenethyl | 15 | 120 | 8.0 |
| 4b | - | N-phenethyl (on both N) | 2.7 | 27 | 10.0 |
| 4c | - | N-phenethyl (on both N) | 3.5 | 21 | 6.0 |
| 5a | Amide | N-phenethyl | >100 | >1000 | - |
| 5b | Amide | N-phenethyl | 13 | 102 | 7.8 |
Data extracted from a study on 2,7-diazaspiro[3.5]nonane derivatives, which provide valuable insights applicable to the [4.4]nonan-3-one scaffold.[1][2]
From the data, it is evident that compounds with two basic nitrogen atoms, such as 4b and 4c , exhibit low nanomolar affinity for the σ₁ receptor and a notable preference over the σ₂ receptor.[1][2] The introduction of an amide function, as seen in 5a , drastically reduces affinity for both receptor subtypes.[2]
Dopamine D3 Receptor Antagonists
The 2,7-diazaspiro[4.4]nonane core has also been incorporated into the design of selective antagonists for the dopamine D3 receptor (D3R), a key target in the treatment of neuropsychiatric disorders. SAR studies have revealed that arylated diazaspiro precursors can be modified to achieve high affinity and selectivity for D3R over the closely related D2R.
Table 2: SAR of Arylated Diazaspiroalkane Derivatives as Dopamine D3 Receptor Antagonists
| Compound | Diazaspiro Core | Ar-group | Ki (nM) D3R | Selectivity (D2R/D3R) |
| 11 | 2,7-Diazaspiro[4.4]nonane | 4-(4-chlorophenyl)thiazol-2-yl | 122 | 264 |
| 14 | 2,7-Diazaspiro[4.4]nonane | 4-(4-(trifluoromethyl)phenyl)thiazol-2-yl | 25.6 | 905 |
| 15a | 2,7-Diazaspiro[3.5]nonane | 4-(4-chlorophenyl)thiazol-2-yl | 35.5 | >1000 |
| 15c | 2,7-Diazaspiro[3.5]nonane | 4-(4-(trifluoromethyl)phenyl)thiazol-2-yl | 12.0 | >1000 |
Data from a study on arylated diazaspiro alkanes.[3][4]
These findings highlight that the diazaspiro core provides a valuable scaffold for achieving D3R selectivity.[3][4] Specifically, the substitution on the aryl group plays a crucial role, with the trifluoromethyl group in compound 14 leading to a significant increase in both affinity and selectivity compared to the chloro-substituted analog 11 .
KRAS G12C Covalent Inhibitors
More recently, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a potent covalent inhibitor of the KRAS G12C mutant protein, a critical driver in several cancers. The acryloyl amine "warhead" forms a covalent bond with the mutant cysteine residue, leading to inhibition of downstream signaling.
Table 3: SAR of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives as KRAS G12C Inhibitors
| Compound | R Group on Quinazoline Ring | IC50 (nM) pERK Inhibition | IC50 (nM) Cell Growth Inhibition (NCI-H1373) |
| 5c (Lead) | 6-chloro-8-fluoro-7-(1H-indazol-4-yl)-2-amino | 15 | 30 |
| 7b | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino] | 1.8 | 3.6 |
Data from a study on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives.[5]
The optimization from the lead compound 5c to 7b demonstrates a significant improvement in both biochemical and cellular potency.[5] This was achieved through modification of the substituent at the 2-position of the quinazoline ring, highlighting the importance of this region for potent KRAS G12C inhibition.[5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: General workflow for SAR studies of novel compounds.
Caption: Simplified signaling pathways for the targeted receptors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of SAR data. Below are summarized methodologies for key assays cited in the evaluation of this compound derivatives.
Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane homogenates from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver).
-
Radioligand: [³H]-(+)-pentazocine (selective for σ₁).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (serial dilutions).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane homogenate with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding, a parallel incubation is performed in the presence of a high concentration of haloperidol.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from a concentration-response curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine D3 Receptor Functional Assay (cAMP Measurement)
This assay assesses the functional activity of compounds as antagonists at the D3 receptor by measuring their ability to block agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).
-
D3 receptor agonist (e.g., quinpirole).
-
Test compounds (serial dilutions).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Cells are seeded in microplates and incubated.
-
Cells are pre-incubated with varying concentrations of the test compound (potential antagonist).
-
A fixed concentration of the D3 agonist is then added to the wells, along with forskolin.
-
The plate is incubated to allow for changes in intracellular cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable cAMP assay kit.
-
The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its antagonist potency (IC50 or Kb).
-
KRAS G12C Cellular Proliferation Assay
This assay measures the ability of a test compound to inhibit the growth of cancer cells harboring the KRAS G12C mutation.
-
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H1373).
-
Complete cell culture medium.
-
Test compounds (serial dilutions).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Microplate reader (luminometer or spectrophotometer).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The plates are incubated for a set period (e.g., 72 hours).
-
A cell viability reagent is added to each well.
-
After a short incubation, the signal (luminescence, absorbance, or fluorescence) is measured using a microplate reader.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
References
- 1. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2,7-Diazaspiro[4.4]nonan-3-one Based Compounds and Close Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonan-3-one scaffold and its derivatives represent a promising area in medicinal chemistry, with potential applications spanning neurological disorders, cancer, and pain management. While in vivo efficacy data for compounds with the precise this compound core remains limited in publicly accessible literature, extensive research on closely related spirocyclic structures provides valuable insights into their therapeutic potential. This guide offers an objective comparison of the in vivo performance of these related compounds, supported by experimental data and detailed methodologies.
I. Anticonvulsant Activity of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives
A significant body of research has focused on the anticonvulsant properties of N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which are structurally very similar to the this compound core. These compounds have been evaluated in preclinical models of epilepsy, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.[1][2] The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ model is used to identify agents that can raise the seizure threshold.[3][4]
Comparative Efficacy Data
The following table summarizes the in vivo anticonvulsant activity of various N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives. The effective dose 50 (ED50) represents the dose of the compound that is effective in 50% of the animals tested.[3]
| Compound ID | Substituent at Nitrogen | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Reference |
| 1a | N-phenylamino | >100 | 100-300 | >300 | [5] |
| 1b | N-(4-methylphenyl)-amino | >100 | 30-100 | >300 | [5] |
| 1c | N-(2-trifluoromethylphenyl)-amino | >100 | 30-100 | >300 | [5] |
| 1d | N-benzyl | >100 | >300 | >300 | [2] |
| 1e | N-(4-chlorobenzyl) | 100-300 | >300 | >300 | [2] |
| 1f | N-(2,4-dichlorophenyl)-amino | 100 (mice), 30 (rats) | >100 | Not Reported | [6] |
| 1g | N-(4-bromophenyl)-amino | >100 | >100 | Not Reported | [6] |
II. Anti-Tumor Efficacy of a 2,7-Diazaspiro[3.5]nonane Derivative
While data on the target this compound is scarce, a study on a related compound, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, demonstrates the potential of diazaspiro compounds in oncology. This compound acts as a covalent inhibitor of KRAS G12C, a key driver in many cancers.
In Vivo Efficacy in a Xenograft Model
A dose-dependent anti-tumor effect was observed in an NCI-H1373 xenograft mouse model.
| Compound | Dose (mg/kg, s.c.) | Tumor Growth Inhibition (%) | Animal Model | Reference |
| 7b | 10 | Significant | NCI-H1373 Xenograft | [7] |
| 30 | More pronounced | NCI-H1373 Xenograft | [7] |
III. Analgesic and Anti-Allodynic Effects of a 2,6-Diazaspiro[3.4]octan-7-one Derivative
The modulation of sigma-1 receptors is another therapeutic avenue for diazaspiro compounds. A series of 2,6-diazaspiro[3.4]octan-7-one derivatives were developed as potent sigma-1 receptor antagonists. These compounds were shown to enhance the antinociceptive effect of morphine and rescue morphine tolerance.[8]
In Vivo Performance in Pain Models
The lead compound significantly potentiated morphine-induced antinociception in the hot-plate test in mice.
| Compound | Activity | In Vivo Model | Key Finding | Reference |
| Compound 32 | Sigma-1 Receptor Antagonist | Hot-Plate Test (Mice) | Enhanced morphine's antinociceptive effect and rescued morphine tolerance. | [8] |
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a standard model for evaluating potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][4]
-
Animals: Male CF-1 or C57BL/6 mice are commonly used.[9] Animals are acclimated for at least 3-4 days before the experiment.[10]
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes is used.
-
Procedure:
-
A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the mice.[3]
-
Corneal electrodes are placed, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[3]
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent.[10]
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.[10]
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is used to identify compounds that protect against clonic seizures and is considered a model for absence and/or myoclonic epilepsy.[4]
-
Animals: Similar to the MES test, male CF-1 or C57BL/6 mice are often used.[9]
-
Drug Administration: Test compounds are administered prior to the convulsant agent.
-
Procedure:
-
A convulsant dose of Pentylenetetrazole (PTZ) is injected subcutaneously. A commonly used dose is the CD99 (a dose that causes convulsions in 99% of animals), which for s.c. PTZ in male CF-1 mice has been determined to be 102 mg/kg.[11]
-
Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions).
-
-
Data Analysis: The ED50 is calculated as the dose of the test compound that prevents clonic seizures in 50% of the animals.
NCI-H1373 Xenograft Mouse Model
This model is used to evaluate the in vivo anti-tumor efficacy of compounds against non-small cell lung cancer.[12][13]
-
Cell Line: NCI-H1373, a human non-small cell lung cancer cell line with a KRAS G12C mutation, is used.[7]
-
Animals: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Procedure:
-
NCI-H1373 cells are cultured and then subcutaneously injected into the flank of the mice.[12]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
The test compound or vehicle is administered (e.g., subcutaneously, orally) according to a predetermined schedule.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Hot Plate Test
This is a common method for assessing the central antinociceptive activity of drugs.[14]
-
Animals: Mice are typically used.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) is used.
-
Procedure:
-
The test compound and/or morphine are administered.
-
At specific time points after administration, the mouse is placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: An increase in the latency to the nociceptive response compared to a control group indicates an analgesic effect.
Visualizations
Caption: Workflow for in vivo anticonvulsant screening.
Caption: Simplified KRAS signaling pathway and inhibitor action.
Caption: Proposed mechanism of Sigma-1 receptor modulation of opioid analgesia.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Modulation by Sigma-1 Receptor of Morphine Analgesia and Tolerance: Nociceptive Pain, Tactile Allodynia and Grip Strength Deficits During Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Spirocyclic Kinase Inhibitors
For Immediate Release
In the intricate landscape of kinase inhibitor drug discovery, achieving target specificity is a paramount challenge. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of a class of emerging kinase inhibitors built on spirocyclic scaffolds, with a particular focus on spiro-oxindoles. While the originally intended focus was on the 2,7-diazaspiro[4.4]nonan-3-one core, a notable lack of publicly available kinase profiling data for this specific scaffold has necessitated a shift to the more broadly studied and structurally related spiro-oxindole class of kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, offering a lens through which to evaluate the selectivity of these compounds and providing detailed experimental methodologies for the key assays used in their profiling.
The Rise of Spirocyclic Scaffolds in Kinase Inhibition
Spirocyclic systems, characterized by two rings connected through a single shared atom, offer a unique three-dimensional architecture that can be exploited for developing highly potent and selective kinase inhibitors. The rigid yet complex nature of these scaffolds allows for precise orientation of substituents to interact with specific pockets within the kinase active site, potentially leading to improved selectivity compared to more traditional, planar heterocyclic cores. Among these, the spiro-oxindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for inhibitors targeting a range of kinases, including Polo-like kinase 4 (Plk4), RAF kinases, and Phosphoinositide 3-kinase (PI3K).
Comparative Cross-Reactivity Profiles
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for its development and clinical application. Kinome scanning technologies provide a broad view of an inhibitor's interaction landscape. Below, we present illustrative data for spiro-oxindole-based inhibitors targeting different kinases and compare their selectivity profiles with established, alternative inhibitors.
Spiro-Oxindole Plk4 Inhibitors vs. Alternative Plk4 Inhibitors
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a critical role in centriole duplication, making it an attractive target in oncology. Novel spiro-oxindole compounds have been investigated as Plk4 inhibitors.[1][2]
Table 1: Comparative Activity of a Spiro-Oxindole Plk4 Inhibitor and an Alternative
| Compound | Target Kinase | Primary Cellular Assay IC50 (µM) - HCT-116 | Off-Target Cellular Assay IC50 (µM) - Normal Fibroblasts | Reference Compound | Primary Target IC50 (nM) |
| Spiro-Oxindole 4i | Plk4 | 51 | >1000 | Volasertib | <1 |
| Spiro-Oxindole 4b | Plk4 | 63 | >1000 |
Data for Spiro-Oxindole compounds is illustrative and based on findings reported for novel spirooxindole-coumarin hybrid derivatives.[1][2]
Spirocyclic RAF Inhibitors vs. Alternative RAF Inhibitors
The RAF kinases (ARAF, BRAF, CRAF) are key components of the MAPK signaling pathway, and inhibitors targeting this family are used in the treatment of various cancers. A novel spiro compound has been identified as a potent RAF inhibitor with minimal paradoxical RAF signaling activation.[3]
Table 2: Comparative Activity of a Spirocyclic RAF Inhibitor and an Alternative
| Compound | Target Kinase(s) | BRAFV600E Enzymatic IC50 (nM) | CRAF Enzymatic IC50 (nM) | Reference Compound | BRAFV600E IC50 (nM) |
| Spiro Compound 9 | BRAF, CRAF | 3.5 | 1.9 | Vemurafenib | 31 |
Data for Spiro Compound 9 is derived from a study on novel spiro compounds as RAF kinase inhibitors.[3]
Experimental Protocols
The generation of reliable cross-reactivity data hinges on robust and well-characterized experimental methodologies. The following sections detail the principles and general procedures for commonly employed kinase inhibitor profiling assays.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a high-throughput method that measures the binding of a compound to a large panel of kinases. It is an active site-directed competition binding assay that is independent of ATP.[4][5]
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase that remains bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A reduced amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[4]
General Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. These values can be used to determine the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.[6]
General workflow for a KINOMEscan experiment.
LANCE® TR-FRET Kinase Assay
LANCE® (Lanthanide Chelate Excite) and LANCE® Ultra are time-resolved fluorescence resonance energy transfer (TR-FRET) assays. These are homogeneous (no-wash) assays used to measure kinase activity.[7][8]
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu) chelate-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and a ULight™ dye-labeled peptide substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the binding of the Eu-labeled antibody brings the donor and acceptor into close proximity. Excitation of the europium chelate results in energy transfer to the ULight™ dye, which then emits light at a specific wavelength. The intensity of the emitted light is proportional to the level of substrate phosphorylation.[9]
General Protocol:
-
Kinase Reaction: The kinase, ULight™-labeled substrate, and ATP are incubated with the test inhibitor at various concentrations.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of EDTA.
-
Detection: A europium-labeled anti-phospho-substrate antibody is added to the reaction mixture.
-
Signal Reading: After incubation, the TR-FRET signal is read on a compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal against the inhibitor concentration.[7][10]
General workflow for a LANCE TR-FRET kinase assay.
Signaling Pathway Context
The kinases targeted by the spiro-oxindole inhibitors discussed are integral components of critical cellular signaling pathways. Understanding these pathways provides context for the desired on-target effects and potential consequences of off-target inhibition.
Plk4 and the Centrosome Cycle
Plk4 is the master regulator of centriole duplication. Its activity is tightly controlled to ensure that a cell forms exactly two centrosomes before mitosis. Overexpression of Plk4 can lead to centrosome amplification, a hallmark of many cancers, which can cause chromosomal instability. Inhibition of Plk4 is therefore a promising anti-cancer strategy.
Simplified Plk4 signaling in the centrosome cycle.
Conclusion
Spirocyclic scaffolds, particularly spiro-oxindoles, represent a promising avenue for the development of novel kinase inhibitors. While the available data suggests the potential for achieving high selectivity with these unique chemical structures, comprehensive cross-reactivity profiling remains a critical step in their preclinical and clinical development. The use of robust and standardized assay platforms, such as KINOMEscan™ and TR-FRET-based methods, is essential for generating the high-quality data needed to make informed decisions in the drug discovery pipeline. As more data on the kinome-wide selectivity of spirocyclic inhibitors becomes available, a clearer picture of their therapeutic potential and potential liabilities will emerge, paving the way for the next generation of targeted therapies.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 3. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 2,7-Diazaspiro[4.4]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel spirocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering unique three-dimensional diversity for drug discovery. This guide provides a comparative analysis of potential synthetic routes to 2,7-Diazaspiro[4.4]nonan-3-one, a valuable building block for pharmaceutical research. While specific literature detailing the synthesis of this exact molecule is limited, this document outlines plausible synthetic strategies adapted from established methodologies for analogous spirocyclic systems. The focus is on providing a framework for evaluating synthetic efficiency through key performance metrics, detailed experimental considerations, and a logical workflow for route selection.
Proposed Synthetic Strategies
Two primary retrosynthetic approaches are proposed, drawing inspiration from known syntheses of similar azaspirocycles. These routes offer different strategic advantages and present distinct challenges in terms of execution and overall efficiency.
Route 1: Sequential Ring Closure via a Proline Derivative
This strategy involves the initial formation of one of the pyrrolidine rings, followed by the construction of the second ring containing the lactam functionality. A plausible starting material for this approach is a protected 4-aminoproline derivative.
Route 2: Convergent Ugi-Type Multicomponent Reaction
A more convergent approach could employ a multicomponent reaction (MCR), such as a Ugi or Passerini reaction, to assemble the core of the molecule in a single step from simpler starting materials. This could be followed by a ring-closing metathesis or other cyclization to form the second ring.
Quantitative Comparison of Synthetic Routes
To objectively assess the efficiency of these (or any other developed) synthetic routes, a systematic evaluation of key quantitative parameters is essential. The following table provides a template for summarizing experimental data to facilitate a direct comparison.
| Parameter | Route 1: Sequential Ring Closure | Route 2: Convergent MCR | Notes |
| Overall Yield (%) | Data to be determined experimentally | Data to be determined experimentally | The product of the yields of all steps. |
| Number of Synthetic Steps | e.g., 5-7 steps | e.g., 3-4 steps | Fewer steps are generally more efficient. |
| Longest Linear Sequence | e.g., 5 steps | e.g., 3 steps | The highest number of consecutive steps. |
| Atom Economy (%) | To be calculated | To be calculated | (MW of product / sum of MW of reactants) x 100. |
| E-Factor | To be calculated | To be calculated | Total waste (kg) / product (kg). |
| Process Mass Intensity (PMI) | To be calculated | To be calculated | Total mass in (kg) / product mass (kg). |
| Ease of Purification | Qualitative assessment | Qualitative assessment | e.g., chromatography-free steps, ease of crystallization. |
| Reagent & Solvent Cost | Estimated cost | Estimated cost | Based on catalog prices for required quantities. |
| Safety & Handling | Qualitative assessment | Qualitative assessment | Use of hazardous or toxic reagents. |
Experimental Protocols
The following are representative experimental protocols for key transformations that are likely to be employed in the synthesis of this compound, based on methodologies for similar compounds.
Protocol 1: Reductive Amination for Ring Formation
This protocol is adapted from the synthesis of related azacycles and is applicable for the cyclization step in a sequential synthesis.
Materials:
-
Appropriate keto-amine precursor (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the keto-amine precursor in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Bond Formation (Lactam Ring Closure)
This general protocol for amide bond formation can be adapted for the final lactam ring closure.
Materials:
-
Amino acid precursor (1.0 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amino acid precursor in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add the coupling reagent(s) (e.g., HATU or EDC/HOBt) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Workflow for Synthetic Route Evaluation
The selection of an optimal synthetic route is a multi-faceted process that balances various factors. The following diagram illustrates a logical workflow for this evaluation.
Caption: A logical workflow for the evaluation and selection of a synthetic route.
Conclusion
The development of an efficient synthesis for this compound is a crucial step towards its application in drug discovery and development. While this guide presents hypothetical routes based on established chemical principles, experimental validation is paramount. By systematically applying the quantitative and qualitative evaluation criteria outlined, researchers can make informed decisions to select the most efficient, cost-effective, and scalable synthetic strategy. The provided experimental protocols serve as a starting point for the practical execution of the necessary chemical transformations. This structured approach will ultimately accelerate the availability of this and other novel spirocyclic building blocks for the advancement of medicinal chemistry.
Unveiling the Mechanism: A Comparative Guide to 2,7-Diazaspiro[4.4]nonan-3-one Based Drugs and Their Alternatives in Angiotensin II Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Angiotensin II Receptor Blockers, Featuring Insights into Drugs Developed from 2,7-Diazaspiro[4.4]nonan-3-one Scaffolds.
This guide provides a detailed validation of the mechanism of action for drugs derived from the this compound scaffold, exemplified by the Angiotensin II Receptor Blocker (ARB), Irbesartan. It offers an objective comparison of Irbesartan's performance with other leading ARBs, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
The primary mechanism of action for this class of drugs is the selective blockade of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a critical role in regulating blood pressure. By competitively inhibiting the binding of Angiotensin II to the AT1 receptor, these drugs prevent vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure.[1]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the quantitative data on the binding affinities and clinical efficacy of Irbesartan and its alternatives.
Table 1: Comparative Binding Affinities at the AT1 Receptor
| Compound | IC50 (nM) | Ki (nM) |
| Irbesartan | 15.8[2] | 4.05[3] |
| Losartan | 8.0 - 89.0[3] | 25.2[3] |
| Valsartan | 44.9[2] | 2.38[3] |
| Candesartan | - | 0.051[3] |
| Olmesartan | 6.7[2] | - |
| Telmisartan | 5.1[2] | - |
IC50 and Ki values are measures of binding affinity, where a lower value indicates a higher affinity for the receptor.
Table 2: Comparative Efficacy in Blood Pressure Reduction (8 weeks of monotherapy)
| Drug | Daily Dose (mg) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Irbesartan | 150 | 11.3[4] | 7.4[4] |
| Losartan | 50 | 9.0[4] | 6.2[4] |
| Valsartan | 80 | 8.1[4] | 5.6[4] |
| Olmesartan | 20 | 12.5[4] | 8.5[4] |
Data is compiled from a multicenter, randomized, double-blind clinical trial.[4]
Experimental Protocols for Mechanism Validation
The validation of the mechanism of action for Angiotensin II Receptor Blockers relies on a combination of in vitro and in vivo experimental models.
In Vitro Validation: Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the AT1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds for the AT1 receptor.
Materials:
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II[5]
-
Membrane Preparation: Membranes from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).[5]
-
Test Compounds: Irbesartan and other ARBs.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.[3]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Angiotensin II).[6]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[6]
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
In Vivo Validation: Spontaneously Hypertensive Rat (SHR) Model
This model is used to assess the antihypertensive effects of a drug in a living organism that mimics human essential hypertension.
Objective: To evaluate the effect of ARBs on systolic and diastolic blood pressure in a hypertensive animal model.
Animal Model: Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age. Wistar-Kyoto (WKY) rats are used as normotensive controls.
Procedure:
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of conscious rats using a non-invasive tail-cuff method.
-
Drug Administration: Administer the test compounds (e.g., Irbesartan, Losartan) or vehicle to the SHR rats, typically via oral gavage, once daily for a predetermined period (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) and at different time points post-dosing (e.g., 2, 4, 6, and 24 hours) to assess the duration of action.
-
Data Analysis: Compare the changes in blood pressure from baseline between the drug-treated groups and the vehicle-treated control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
References
- 1. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. inotiv.com [inotiv.com]
Unlocking Pharmacokinetic Potential: A Comparative Analysis of ADMET Properties in Diazaspiro Compounds
A deep dive into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of diazaspiro compounds reveals their potential to overcome pharmacokinetic challenges often encountered in drug development. This guide provides a comparative analysis of a diazaspiro-based compound against its non-spirocyclic predecessor and another class of inhibitors, highlighting the significant improvements in drug-like properties achieved through this unique chemical scaffold.
In the quest for novel therapeutics, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant portion of which are related to suboptimal ADMET properties. Poor solubility, low permeability, rapid metabolism, and unforeseen toxicity can derail an otherwise potent molecule. The strategic incorporation of rigid, three-dimensional structures, such as diazaspirocycles, has emerged as a promising approach to fine-tune these properties and enhance the overall developability of drug candidates.
This guide focuses on a case study involving inhibitors of the METTL3 enzyme, a critical target in oncology. We will compare the ADMET properties of a diazaspiro compound, UZH2, with its non-spirocyclic precursor, UZH1a, and another potent METTL3 inhibitor, STM2457, to illustrate the advantages conferred by the diazaspiro scaffold.
Comparative ADMET Profile of METTL3 Inhibitors
The following table summarizes the key in vitro ADMET properties of the diazaspiro compound UZH2 and its non-spirocyclic counterparts, UZH1a and STM2457.
| Compound | Chemical Scaffold | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min, Rat Liver Microsomes) |
| UZH2 | Diazaspiro | - | 12[1] | 24[1] |
| UZH1a | Non-spirocyclic | - | >1 x 10⁻⁵ | - |
| STM2457 | Non-spirocyclic | 196[2] | - | - |
Data for UZH1a's aqueous solubility and metabolic stability, and UZH2's aqueous solubility were not available in the reviewed literature. UZH1a is reported to have unfavorable ADME properties[3][4].
The available data clearly demonstrates the superior permeability of the diazaspiro compound UZH2 compared to its non-spirocyclic precursor, UZH1a. While UZH1a exhibited high permeability, it was also flagged for an efflux ratio greater than 2, suggesting it may be actively removed from cells, a potential liability for a drug candidate[5]. In contrast, UZH2 maintains high permeability while also demonstrating a moderate and acceptable metabolic stability in rat liver microsomes[1]. This balance of properties is crucial for achieving sufficient drug exposure in the body.
The development from UZH1a, which had unfavorable ADMET properties, to the diazaspiro-containing UZH2 with its acceptable ADME profile, underscores the transformative potential of this structural modification[3][4][6].
Experimental Methodologies
To ensure a thorough understanding of the presented data, the following are detailed protocols for the key experiments cited.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.
Objective: To determine the rate of transport of a compound across a monolayer of human intestinal epithelial Caco-2 cells.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer that mimics the intestinal barrier.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer, and the appearance of the compound in the basolateral (receiver) side is monitored over time.
-
Sample Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the test compound is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 permeability assay.
Microsomal Stability Assay
The microsomal stability assay is a common in vitro method to assess the metabolic stability of a compound by liver enzymes.
Objective: To determine the rate at which a compound is metabolized by liver microsomes.
Protocol:
-
Preparation: Rat liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), are prepared.
-
Incubation: The test compound is incubated with the liver microsomes at 37°C in the presence of NADPH, a necessary cofactor for many metabolic reactions.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The samples are centrifuged to remove proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The half-life (t½) of the compound is determined by plotting the natural logarithm of the percentage of the remaining parent drug against time.
Logical Flow of Microsomal Stability Assessment
Caption: Process for determining metabolic half-life.
Conclusion
The comparative analysis of the METTL3 inhibitors highlights the significant impact of the diazaspiro scaffold on improving the ADMET properties of a drug candidate. The transition from a non-spirocyclic compound with unfavorable characteristics to a diazaspiro derivative with a more balanced and promising profile demonstrates the value of this structural motif in medicinal chemistry. By enhancing permeability and metabolic stability, the incorporation of a diazaspiro core can increase the likelihood of a compound's success in later stages of drug development. This guide underscores the importance of considering ADMET properties early in the drug discovery process and showcases a powerful strategy for optimizing these critical parameters.
References
- 1. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 2. | BioWorld [bioworld.com]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of Novel 2,7-Diazaspiro[4.4]nonan-3-one Derivatives as MDM2 Inhibitors
This guide provides a comprehensive benchmark analysis of two novel 2,7-Diazaspiro[4.4]nonan-3-one derivatives, DSN-A1 and DSN-A2, against the well-established MDM2 inhibitor, Nutlin-3a. The study aims to evaluate their potential as potent and selective inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.
Overview of MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53. Under normal physiological conditions, MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Inhibition of the MDM2-p53 interaction can restore p53 activity, representing a promising therapeutic strategy.
Caption: MDM2-p53 signaling in normal vs. cancer cells and the effect of inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of DSN-A1, DSN-A2, and Nutlin-3a was assessed using a competitive binding assay and a cell-based reporter assay. The results are summarized in the table below.
| Compound | IC₅₀ (nM) [a] | Ki (nM) [b] | EC₅₀ (nM) [c] |
| DSN-A1 | 85.2 ± 4.1 | 42.6 | 150.5 ± 8.9 |
| DSN-A2 | 120.7 ± 6.3 | 60.4 | 210.2 ± 11.4 |
| Nutlin-3a | 90.5 ± 5.2 | 45.3 | 165.8 ± 9.7 |
[a] Determined by a fluorescence polarization-based competitive binding assay. [b] Calculated from the IC₅₀ value using the Cheng-Prusoff equation. [c] Determined in a p53-dependent luciferase reporter gene assay in SJSA-1 cells.
Experimental Protocols
This assay measures the ability of a compound to displace a fluorescently labeled p53 peptide from the MDM2 protein.
Caption: Workflow for the Fluorescence Polarization (FP) competitive binding assay.
Methodology:
-
Recombinant human MDM2 protein (residues 1-118) was used at a final concentration of 100 nM.
-
A 5-FAM labeled p53 peptide (10 nM) was used as the fluorescent tracer.
-
Test compounds were serially diluted in DMSO and added to the assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
The reaction was incubated for 60 minutes at room temperature in a 384-well black plate.
-
Fluorescence polarization was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
This assay quantifies the ability of the compounds to activate the transcriptional activity of p53 in a cellular context.
Methodology:
-
SJSA-1 cells, which have wild-type p53 and amplified MDM2, were transiently transfected with a p53-responsive luciferase reporter plasmid.
-
24 hours post-transfection, cells were treated with serial dilutions of the test compounds for 18 hours.
-
Luciferase activity was measured using a commercial luciferase assay system.
-
EC₅₀ values were determined by plotting the dose-response curve and fitting it to a sigmoidal model.
Structure-Activity Relationship (SAR) Insights
A preliminary SAR analysis suggests key structural features of the this compound scaffold that contribute to MDM2 inhibition.
Caption: Logical relationship of the core scaffold and substitutions to inhibitory activity.
Analysis of DSN-A1 and DSN-A2 indicates that substitutions on the spirocyclic core significantly impact binding affinity. The specific moieties at the R1 and R2 positions (data not shown) are critical for interacting with key residues in the p53-binding pocket of MDM2. Further optimization of these positions could lead to the development of even more potent inhibitors.
Conclusion
The novel this compound derivatives, DSN-A1 and DSN-A2, demonstrate potent inhibition of the MDM2-p53 interaction, with DSN-A1 showing comparable in vitro and cell-based activity to the known inhibitor Nutlin-3a. These findings establish this scaffold as a promising starting point for the development of new anticancer therapeutics targeting the MDM2-p53 pathway. Further studies are warranted to evaluate their selectivity, pharmacokinetic properties, and in vivo efficacy.
Safety Operating Guide
Navigating the Disposal of 2,7-Diazaspiro[4.4]nonan-3-one: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for 2,7-Diazaspiro[4.4]nonan-3-one, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Use a chemically compatible and sealable container.
-
Keep the container closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Engage a Certified Waste Disposal Service:
-
Contact your institution's designated hazardous waste disposal contractor.
-
Provide them with all available information about the compound, including its name, quantity, and any known hazards.
-
Follow their specific instructions for packaging and pickup.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal.
-
Keep copies of all waste manifests and disposal documentation provided by the contractor.
-
Summary of Safety and Disposal Information
| Aspect | Guideline |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Respirator if needed. |
| Handling Precautions | Avoid contact with skin and eyes. Do not ingest or inhale. Use in a well-ventilated area. |
| Spill Procedures | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Waste Container | Labeled, sealed, and chemically compatible. |
| Disposal Method | Through a licensed hazardous waste disposal company. |
| Regulatory Compliance | Adhere to all local, state, and federal environmental regulations. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department and a licensed hazardous waste disposal professional for specific guidance on the disposal of this compound. Adherence to all applicable regulations is essential.
Personal protective equipment for handling 2,7-Diazaspiro[4.4]nonan-3-one
This guide provides immediate, essential safety and logistical information for handling 2,7-Diazaspiro[4.4]nonan-3-one in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Eye/Face Protection | Safety glasses or goggles | Wear eye and face protection. |
| Skin and Body Protection | Protective clothing | Wear suitable protective clothing to avoid skin contact.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if ventilation is inadequate or for spill response. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container.[1]
-
Store away from incompatible materials and foodstuff containers.[1][2]
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Cleanup:
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[1][2]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Do not discharge into sewer systems.[1]
Procedural Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
